N-Desmethyl Azithromycin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
857078-26-3 |
|---|---|
Molecular Formula |
C₃₇H₇₀N₂O₁₁ |
Molecular Weight |
718.958 |
Synonyms |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-o |
Origin of Product |
United States |
Foundational & Exploratory
N-Desmethyl Azithromycin B chemical structure and properties
Topic: N-Desmethyl Azithromycin B: Chemical Structure, Properties, and Analytical Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS: 857078-26-3) is a critical secondary impurity and minor metabolite associated with the macrolide antibiotic Azithromycin.[1] Chemically defined as 3'-N-demethyl-3-deoxyazithromycin , it represents a structural convergence of two degradation pathways: deoxygenation at the C3 position of the lactone ring (characteristic of "Azithromycin B") and N-demethylation at the 3'-amino group of the desosamine sugar.[1]
This guide provides a definitive technical analysis of this compound, synthesizing its physicochemical properties, formation mechanisms, and validated analytical protocols for its detection in pharmaceutical matrices.[1]
Chemical Constitution & Structural Analysis
This compound differs from the parent drug, Azithromycin, by two specific modifications: the absence of the hydroxyl group at the C3 position of the macrocyclic ring and the loss of a methyl group from the 3'-dimethylamino moiety.[1]
Identity Matrix
| Parameter | Specification |
| Common Name | This compound |
| Systematic Name | (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(methylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |
| CAS Registry Number | 857078-26-3 |
| Molecular Formula | C₃₇H₇₀N₂O₁₁ |
| Molecular Weight | 718.96 g/mol |
| Parent Compound | Azithromycin B (3-Deoxyazithromycin) |
| Structural Class | 15-membered Azalide Macrolide |
Structural Logic & Isomerism
The molecule retains the 15-membered azalide ring characteristic of azithromycin but lacks the C3-OH.[1] The 3'-amino group is a secondary amine (-NHCH₃) rather than a tertiary amine (-N(CH₃)₂).[1][2][3][4] This structural change significantly alters the basicity and lipophilicity profile compared to Azithromycin.[1][4]
Formation Pathways & Causality[1][11][13]
Understanding the origin of this compound is essential for controlling it during API synthesis and stability testing. It arises through two primary vectors:[1][2]
-
Synthetic Impurity: During the synthesis of Azithromycin (via Beckmann rearrangement of Erythromycin A oxime), Erythromycin B impurities (lacking C12-OH, which corresponds to C3 in Azithromycin numbering) can carry through, leading to Azithromycin B. Subsequent stress or oxidative conditions lead to N-demethylation.[1][3][4]
-
Metabolic Biotransformation: In vivo, Azithromycin undergoes N-demethylation via CYP3A4 .[1] While 3'-N-demethylazithromycin is the major metabolite, the "B" series analogues follow parallel metabolic fates.
Figure 1: Structural relationship and formation pathways linking Azithromycin to this compound.[1][5][2][3][4]
Physicochemical Properties
The removal of the methyl group and the hydroxyl moiety impacts the molecule's interaction with solvents and biological targets.[1][4]
-
Lipophilicity (LogP): this compound is slightly less lipophilic than Azithromycin B due to the exposure of the N-H bond, but more lipophilic than N-desmethyl Azithromycin due to the lack of the C3 hydroxyl group.[1] Estimated LogP is ~3.5 - 4.0 .[1]
-
Acid-Base Profile (pKa):
-
Solubility: Highly soluble in methanol, ethanol, and acetonitrile.[1][4] Practically insoluble in water at neutral pH; solubility increases significantly at pH < 6.0 due to protonation of the amine groups.[1][4]
Analytical Methodology
Accurate quantification requires separating this compound from the closely eluting Azithromycin B and N-Desmethyl Azithromycin.
HPLC-UV/MS Protocol
-
Column: C18 stationary phase (e.g., XBridge C18 or equivalent), high pH stability required.[1][2][3][4]
-
Mobile Phase:
-
Gradient: High organic gradient required to elute the "B" series impurities, which are more retained than the parent drug.[1][4]
-
Detection:
Mass Spectrometry Profile
| Ion Type | m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 719.5 | Protonated molecular ion.[1][2][3] |
| [M+2H]²⁺ | 360.3 | Doubly charged ion (common in ESI).[1][2][3][4] |
| Fragment 1 | 561.4 | Loss of Cladinose sugar (Neutral loss of 158 Da).[1][2][3][4] |
| Fragment 2 | 404.3 | Loss of both sugars (Aglycone core).[1][2][3][4] |
NMR Characterization (Expected)
-
¹H NMR (500 MHz, CDCl₃):
Experimental Protocol: Isolation & Identification
Objective: To isolate and confirm this compound from a degraded Azithromycin B sample.
Step 1: Stress Degradation [1][2][4]
-
Dissolve Azithromycin B standard (10 mg) in acetonitrile/water (1:1).[1][2][3][4]
-
Add 10 µL of 30% H₂O₂ (Oxidative stress promotes N-demethylation).[1][2][3][4]
-
Incubate at 40°C for 4 hours.
Step 2: Solid Phase Extraction (SPE)
-
Condition a HLB (Hydrophilic-Lipophilic Balance) cartridge with MeOH followed by water.[1][2][3][4]
-
Elute with 100% MeOH.
Step 3: LC-MS Confirmation [1]
-
Inject 5 µL of the eluate into the LC-MS system.[1]
-
Monitor SIM (Selected Ion Monitoring) at m/z 719.5 .[1][2][3][4]
-
Compare retention time; this compound will elute before Azithromycin B but after N-Desmethyl Azithromycin (due to the lack of the polar -OH group).[1]
Figure 2: Analytical workflow for the isolation and detection of this compound.
Biological & Toxicological Context
-
Antibacterial Activity: N-Desmethyl derivatives of macrolides generally retain antibacterial activity but with reduced potency (2-4x higher MIC) compared to the parent drug.[1] The loss of the 3'-methyl group affects ribosomal binding affinity.
-
Toxicity: As a secondary amine, this compound has a higher potential for nitrosamine formation (N-nitroso-desmethyl azithromycin) if exposed to nitrosating agents.[1] This makes it a critical quality attribute to monitor under ICH M7 guidelines.
References
-
CymitQuimica. this compound (CAS 857078-26-3) Product Data.[1][7]
-
LGC Standards. Azithromycin Impurity Profiling and Reference Standards.
-
European Pharmacopoeia (Ph.[1][2][3][4] Eur.). Azithromycin Monograph 01/2017:1484.[1][4] (Defines Azithromycin B as Impurity B).
-
United States Pharmacopeia (USP). Azithromycin Related Compounds.[1][][2][3][4] (Defines 3-Deoxyazithromycin).[1][][2][3][4][8]
Sources
synthesis and isolation of N-Desmethyl Azithromycin B
Technical Monograph: Synthesis and Isolation of N-Desmethyl Azithromycin Target Analyte: 3'-N-Desmethylazithromycin (Major Metabolite / Impurity I/L) Application: Pharmaceutical Reference Standard Qualification & Metabolite Profiling
Part 1: Executive Summary & Structural Definition
Editorial Note on Nomenclature: In the context of macrolide drug development, "Azithromycin B" is a designation often assigned by pharmacopoeias (e.g., USP "Related Compound B") to Azaerythromycin A (9-deoxy-9a-aza-9a-homoerythromycin A), the unmethylated ring precursor. Consequently, "N-Desmethyl Azithromycin B" technically refers to the 3'-N-demethylated derivative of that precursor.
However, the vast majority of industrial requests for "N-Desmethyl Azithromycin" refer to the 3'-N-demethyl metabolite of Azithromycin (Azithromycin A) , known as Impurity I (EP) or Impurity L . This guide details the synthesis of the 3'-N-desmethyl moiety.[1] This protocol is substrate-independent: it effectively demethylates the 3'-amine regardless of whether the ring nitrogen (position 9a) is methylated (Azithromycin A) or unmethylated (Azithromycin B).
Target Molecule Profile:
-
CAS Number: 172617-84-4[4]
-
Molecular Formula: C37H70N2O12[4]
-
Role: Primary human metabolite; Critical Quality Attribute (CQA) in stability testing.
Part 2: Scientific Integrity & Logic (The Synthesis)
Retrosynthetic Strategy: The Iodine-Acetate Oxidation
Direct demethylation of macrolides is chemically challenging due to the acid sensitivity of the cladinose sugar (hydrolysis at C3) and the lability of the lactone ring. Standard methyl-cleavage agents (e.g., BBr3) are too harsh.
The Solution: A modified Polonovski-type oxidation or Iodine-mediated oxidative demethylation .
-
Mechanism: The reaction utilizes iodine (
) in the presence of a base (Sodium Acetate) to generate an N-iodoammonium intermediate at the 3'-tertiary amine. Elimination of HI generates a reactive iminium ion, which is subsequently hydrolyzed by water to release formaldehyde and the secondary amine (N-desmethyl product). -
Causality: Sodium acetate acts as a buffer and proton scavenger, preventing the pH from dropping to levels that would cleave the cladinose sugar (acid degradation).
Protocol: Iodine-Mediated 3'-N-Demethylation
This protocol is designed for high-purity isolation suitable for NMR/MS characterization.
Reagents:
-
Azithromycin Dihydrate (Start Material)
-
Iodine (
, Resublimed) -
Sodium Acetate (Anhydrous)
-
Methanol (HPLC Grade) / Water
-
Sodium Thiosulfate (Quenching agent)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 10.0 g (13.3 mmol) of Azithromycin in 100 mL of Methanol/Water (9:1 v/v).
-
Why: The 10% water content is critical. It provides the nucleophile for the final hydrolysis step of the iminium intermediate. Without water, the reaction stalls at the iminium stage.
-
Add 5.4 g (66.5 mmol, 5 eq) of Sodium Acetate. Stir until suspended.
-
Protect the vessel from strong direct light (unless using a specific photo-reactor protocol), although ambient light is often sufficient to initiate the radical propagation in iodine mechanisms.
-
-
Oxidative Addition:
-
Add 3.4 g (13.3 mmol, 1 eq) of Iodine in a single portion.
-
Observation: The solution will turn dark red/brown.
-
Heat the mixture to 50°C for 4–6 hours .
-
Self-Validating Check: Monitor by TLC (SiO2; CH2Cl2:MeOH:NH4OH 90:10:1). The starting material (
) will disappear, and a lower spot ( , the secondary amine) will appear.
-
-
Quenching & Hydrolysis:
-
Workup (The pH Swing):
-
Evaporate methanol under reduced pressure (Rotavap at 40°C). Do not distill to dryness ; leave the aqueous slurry.
-
Dilute with 50 mL water.
-
Acid Wash (Impurity Removal): Adjust pH to 6.0 with dilute HCl. Extract with Ethyl Acetate (2 x 50 mL). Discard the organic layer.[8] (This removes neutral non-polar impurities).
-
Base Extraction (Product Recovery): Adjust the aqueous phase pH to 9.8–10.2 using 4N NaOH.
-
Critical Control: Do not exceed pH 11 to avoid lactone hydrolysis.
-
Extract the basic aqueous phase with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined DCM layers over
and concentrate to yield the crude white foam.
-
Part 3: Isolation & Visualization
Purification Strategy
The crude material often contains traces of the N-formyl derivative or unreacted Azithromycin. Flash chromatography on silica gel is required, but macrolides streak on standard silica due to their basicity.
Optimized Column Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh), pre-washed with 1% Triethylamine in Hexane.
-
Eluent: Gradient of Hexane : Acetone : Triethylamine (TEA).
-
Start: 90:10:1
-
End: 80:20:1
-
-
Crystallization (Optional): Dissolve the purified foam in minimal hot Ethanol, add warm water until turbid, and cool slowly to 4°C.
Quantitative Data: HPLC Purity Profile
| Parameter | Specification |
| Column | C18 (e.g., XBridge Shield RP18), 4.6 x 250mm, 5µm |
| Mobile Phase A | 0.05M |
| Mobile Phase B | Acetonitrile : Methanol (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low wavelength due to lack of chromophores) |
| Retention Time (RT) | Azithromycin (~15 min) / N-Desmethyl (~11 min) |
Visualization: Reaction Mechanism
Figure 1: Mechanism of Iodine-mediated N-demethylation via Iminium ion hydrolysis.
Visualization: Isolation Workflow
Figure 2: Workup logic utilizing pH-dependent solubility switches to isolate the basic amine.
Part 4: References
-
Fu, Y., Sun, L., Fan, X., et al. (2013).[1] "Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives." Journal of Beijing Institute of Technology. Available at: [Link]
-
USP-NF. (2019). "Azithromycin Tablets: Organic Impurities and Related Compounds."[5] United States Pharmacopeia.[5] Available at: [Link]
-
ResearchGate. (2025). "Separation and Characterization of Impurity P in Azithromycin Product." Available at: [Link][9]
Sources
- 1. Improvement in synthesis of 3'-<em>N</em>-demethylazithromycin and its derivatives [journal.bit.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. CN104829662A - Azithromycin related substance preparation method - Google Patents [patents.google.com]
- 4. N’-Desmethyl Azithromycin | LGC Standards [lgcstandards.com]
- 5. uspnf.com [uspnf.com]
- 6. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]
- 7. Azithromycin - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Pharmacodynamics of N-Desmethyl Azithromycin B: A Technical Guide to Macrolide Ribosomal Inhibition
Executive Summary
In the landscape of macrolide antibiotic development and quality control, understanding the exact pharmacological behavior of active pharmaceutical ingredient (API) impurities and metabolites is critical. N-Desmethyl Azithromycin B (CAS: 857078-26-3) is a highly specific derivative of the azalide antibiotic azithromycin [1]. While often categorized as an analytical impurity, it retains distinct antibacterial activity. This whitepaper dissects its structural identity, its time-resolved mechanism of action on the bacterial ribosome, and the self-validating experimental frameworks we use to quantify its pharmacodynamics.
Structural Pharmacology & Chemical Identity
To understand the mechanism of action, we must first isolate the structural variables that differentiate this compound from its parent compound.
The molecule (Formula: C37H70N2O11) features a 15-membered aza-macrolactone ring [1]. Its nomenclature dictates two critical structural modifications:
-
The "B" Designation: Unlike Azithromycin A, which possesses a hydroxyl group at the 12-position, the "B" derivative lacks this 12-OH group, replacing it with a hydrogen atom [2].
-
The "N-Desmethyl" Designation: The compound lacks the characteristic methyl group on the nitrogen atom (position 9a) embedded within the macroscopic lactone ring [1].
Causality in Drug Design: Why do these minor changes matter? The removal of the 9a-N-methyl group fundamentally alters the conformational flexibility of the lactone ring. In standard azithromycin, this methyl group induces specific steric constraints that dictate how the molecule navigates the bacterial ribosomal exit tunnel. Its absence shifts the molecule's lipophilicity and basicity, directly impacting its binding kinetics and thermodynamic stability within the ribosome.
Core Mechanism of Action: The Two-Step Ribosomal Blockade
Like all macrolides, this compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA at the nascent peptide exit tunnel (NPET) [3].
However, from an application perspective, we do not model this interaction as a simple "lock-and-key" event. Instead, it follows a dynamic, time-resolved two-step kinetic process [4]:
-
Low-Affinity Encounter Complex: The drug rapidly associates (
) with a lower-affinity site in the upper portion of the exit tunnel. This is driven by electrostatic interactions between the intact desosamine sugar and the rRNA backbone. -
High-Affinity Final Complex: A slow, thermodynamically driven conformational shift occurs, locking the drug into a tight-binding state. This final complex effectively paralyzes the progression of the nascent polypeptide chain, arresting protein synthesis [4].
Because this compound lacks the 9a-N-methyl group, the energy barrier between the low-affinity and high-affinity states is altered, which can subtly shift its potency and spectrum of action compared to the parent drug [1].
Figure 1: Two-step kinetic binding model of this compound to the 50S subunit.
Experimental Methodologies: Validating the Mechanism of Action
To empirically validate the binding kinetics of this compound, our laboratories employ Time-Resolved rRNA Footprinting . To ensure trustworthiness, this protocol is designed as a strict, self-validating system.
Protocol: Time-Resolved Chemical Footprinting of the 50S Subunit
Objective: To map the exact nucleotide binding interactions (e.g., A2058, A2059) and quantify the transition from low- to high-affinity states.
Self-Validation & Causality: We utilize Dimethyl Sulfate (DMS) as our chemical probe because it specifically methylates the N1 position of adenines and N3 of cytosines. When the macrolide is bound, it sterically shields these specific bases. By mandating a vehicle-only control alongside the drug-treated samples, we establish an internal baseline; any reduction in methylation is definitively causal to ligand binding, eliminating false positives from spontaneous RNA degradation.
Step-by-Step Workflow:
-
50S Subunit Isolation: Purify 50S subunits from E. coli using sucrose gradient ultracentrifugation. Causality: Removing the 30S subunit prevents mRNA and tRNA from creating background steric interference during the assay.
-
Ligand Incubation: Incubate the purified 50S subunits with varying concentrations of this compound in a polyamine-optimized buffer. Take aliquots at specific time points (1 min, 10 min, 60 min) to capture the slow conformational shift [4].
-
Chemical Probing: Treat the aliquots with DMS for exactly 10 minutes. Quench the reaction immediately with 2-mercaptoethanol to freeze the methylation state.
-
Primer Extension: Extract the 23S rRNA and perform reverse transcription using fluorescently labeled primers. The reverse transcriptase enzyme will physically stall at any methylated bases.
-
Capillary Electrophoresis: Resolve the resulting cDNA fragments. The peak areas directly correlate to the accessibility of the rRNA bases, allowing us to calculate the binding constants (
).
Figure 2: Self-validating experimental workflow for time-resolved rRNA footprinting.
Quantitative Data Presentation
To contextualize the physical and kinetic profile of this compound, we compare it against its parent structures. The removal of specific functional groups directly correlates with changes in molecular weight and binding behavior.
| Compound | CAS Number | Molecular Weight | Key Structural Variance | Primary Target |
| Azithromycin A | 83905-01-5 | 749.0 g/mol | Standard 15-membered azalide | 50S Subunit (23S rRNA) |
| Azithromycin B | 307974-61-4 | 733.0 g/mol | Lacks 12-OH group | 50S Subunit (23S rRNA) |
| This compound | 857078-26-3 | 718.96 g/mol | Lacks 12-OH & 9a-N-methyl | 50S Subunit (23S rRNA) |
Table 1: Physicochemical profiling of Azithromycin derivatives.
References
-
ResearchGate. "Time-Resolved Binding of Azithromycin to Escherichia coli Ribosomes." ResearchGate Publications. Available at:[Link]
-
PubChem. "Azithromycin B | C38H72N2O11 | CID 71587690." National Center for Biotechnology Information. Available at:[Link]
-
ASM Journals. "Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA." Antimicrobial Agents and Chemotherapy. Available at:[Link]
Sources
N-Desmethyl Azithromycin B: A Comprehensive Pharmacological Profile
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: February 27, 2026
Abstract
N-Desmethyl Azithromycin B is a primary metabolite and known impurity of the widely prescribed macrolide antibiotic, azithromycin.[1][2][3] Characterized by the absence of a methyl group at the nitrogen atom within the azalide ring, this structural modification has the potential to alter its pharmacological profile compared to the parent compound.[1][2] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, and available pharmacokinetic data. The document also explores the synthesis and analytical characterization of this compound, offering valuable protocols for researchers. While direct and extensive studies on this compound are limited, this guide synthesizes the available information and provides expert insights into its potential biological activities, drawing parallels with the well-established profile of azithromycin.
Introduction: The Significance of a Primary Metabolite
Azithromycin, an azalide antibiotic, is a cornerstone in the treatment of various bacterial infections, valued for its broad spectrum of activity and favorable pharmacokinetic properties.[4][5][6] The in vivo metabolism of azithromycin leads to the formation of several metabolites, with N-demethylation being a key pathway.[5] this compound emerges from this process and is also present as an impurity in the drug substance.[1][2][3] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of azithromycin's overall activity, potential for drug-drug interactions, and its contribution, if any, to the therapeutic and adverse effects of the parent drug. This guide aims to consolidate the current knowledge on this compound and to provide a framework for future research.
Molecular and Physicochemical Properties
A clear understanding of the molecular and physicochemical characteristics of this compound is fundamental to interpreting its pharmacological behavior.
Chemical Structure
This compound is structurally analogous to azithromycin, with the key difference being the substitution of a methyl group with a hydrogen atom on the nitrogen in the azalide ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 857078-26-3[1][7] |
| Molecular Formula | C37H70N2O11[1] |
| Molecular Weight | 718.96 g/mol [1] |
| Synonyms | Azithromycin Impurity 45, (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one[1][8] |
Physicochemical Characteristics
The removal of a methyl group can influence several physicochemical properties, including polarity and basicity. These changes, in turn, can affect the compound's solubility, membrane permeability, and interaction with its biological targets. While specific experimental data for this compound is not extensively published, the increased polarity due to the N-H bond compared to the N-CH3 bond in azithromycin is expected to slightly increase its aqueous solubility.
Pharmacodynamics: Unraveling the Biological Activity
The pharmacodynamic profile of a drug describes its mechanism of action and the relationship between drug concentration and its observed effects.
Mechanism of Antibacterial Action
This compound is believed to retain the fundamental mechanism of action of its parent compound, azithromycin.[1][2] This involves the inhibition of bacterial protein synthesis.
-
Target: The 50S ribosomal subunit of susceptible bacteria.
-
Action: The molecule binds to the 23S rRNA within the 50S subunit, effectively blocking the exit tunnel for the nascent polypeptide chain. This steric hindrance prevents the elongation of the protein, leading to a bacteriostatic effect.
Figure 1: Proposed mechanism of antibacterial action for this compound.
Antibacterial Spectrum and Potency
Potential Immunomodulatory Effects
Azithromycin is well-documented to possess significant immunomodulatory and anti-inflammatory properties, independent of its antibacterial effects.[4][9][10][11][12] These effects are attributed to its ability to modulate cytokine production, inhibit neutrophil influx, and alter macrophage polarization.[9][11] It is plausible that this compound may also exhibit immunomodulatory activities. However, there is a current lack of direct experimental evidence to confirm or refute this hypothesis. Investigating the potential anti-inflammatory properties of this metabolite is a critical area for future research, as it could contribute to the overall therapeutic profile of azithromycin.
Pharmacokinetics: The Journey Through the Body
The pharmacokinetic properties of a drug and its metabolites determine their concentration at the site of action over time.
Absorption, Distribution, Metabolism, and Excretion (ADME)
As a metabolite, the primary route of appearance of this compound in the body is through the metabolism of the parent drug. Azithromycin is primarily metabolized in the liver.[4]
-
Metabolism: The N-demethylation of azithromycin is a recognized metabolic pathway.[5]
-
Excretion: this compound has been detected in the urine of patients treated with azithromycin, although at much lower concentrations than the parent drug.[1][2] Biliary excretion is the major route of elimination for azithromycin, and it is likely that its metabolites, including this compound, follow a similar path.[4]
Detailed studies on the absorption, tissue distribution, and potential for further metabolism of this compound are not extensively reported. The long half-life of azithromycin is a key characteristic, and understanding the elimination kinetics of its metabolites is important for a complete pharmacokinetic model.[4][13]
Experimental Protocols: Synthesis and Characterization
For researchers intending to study the pharmacological properties of this compound, the ability to synthesize or isolate and then analytically characterize the compound is paramount.
Synthesis of this compound
The synthesis of this compound can be approached through the demethylation of azithromycin.
Protocol: Demethylation of Azithromycin
-
Starting Material: High-purity azithromycin.
-
Reaction: The demethylation at the 3'-N position can be achieved through various chemical methods. One reported approach involves chromatographic separation from bulk azithromycin product where it exists as an impurity.[3] Another potential route involves a controlled chemical reaction to selectively remove the methyl group.
-
Purification: Purification of the resulting this compound is critical. This is typically achieved using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).[3]
-
Characterization: The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Sources
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. CAS 857078-26-3: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. omsynth.com [omsynth.com]
- 8. veeprho.com [veeprho.com]
- 9. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 10. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 13. dovepress.com [dovepress.com]
N-Desmethyl Azithromycin B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Azithromycin B, a primary metabolite and process-related impurity of the widely-used macrolide antibiotic Azithromycin, is a molecule of significant interest in pharmaceutical research and development. Its discovery has been intertwined with the extensive clinical use and manufacturing of Azithromycin. This technical guide provides an in-depth exploration of the history, synthesis, and analytical characterization of this compound. It is designed to serve as a comprehensive resource for scientists engaged in macrolide antibiotic research, impurity profiling, and drug metabolism studies.
Introduction: The Significance of Azithromycin and its Related Substances
Azithromycin, a 15-membered ring macrolide antibiotic, represents a cornerstone in the treatment of various bacterial infections. Its unique pharmacokinetic profile, characterized by high tissue penetration and a long half-life, has established it as a therapeutic agent of choice. The control of impurities and metabolites is a critical aspect of ensuring the safety and efficacy of any pharmaceutical product. This compound is one such related substance that warrants detailed scientific understanding. This guide will delve into the multifaceted nature of this compound, from its initial discovery to the intricate details of its synthesis and characterization.
Discovery and History: Unraveling the Identity of a Key Metabolite and Impurity
The discovery of this compound is not marked by a single serendipitous moment but rather by the systematic investigation of Azithromycin's fate in biological systems and its manufacturing processes.
Identification as a Human Metabolite
The earliest detailed public account of this compound (often referred to as NDES in literature) as a human metabolite appeared in a 1998 publication in Therapeutic Drug Monitoring. This study described a high-performance liquid chromatographic (HPLC) method for the simultaneous measurement of Azithromycin and two of its metabolites, including N-desmethylazithromycin, in human tears and plasma[1]. The detection of this compound in clinical samples provided the first concrete evidence of its formation in the human body following the administration of Azithromycin. This discovery was crucial for understanding the complete metabolic profile of the parent drug.
Emergence as a Process-Related Impurity
In parallel with its identification as a metabolite, this compound was also recognized as a process-related impurity in the synthesis of Azithromycin. It is primarily formed through the demethylation of the desosamine sugar moiety of the Azithromycin molecule[2][3]. The presence of such impurities, even in small quantities, can potentially impact the drug's safety and efficacy, necessitating stringent control during manufacturing[4]. As a result, significant efforts have been directed towards the development of synthetic and analytical methods to manage this impurity.
Synthesis of this compound
The preparation of this compound in a laboratory setting is essential for its use as a reference standard in analytical methods and for further pharmacological studies. The primary synthetic route involves the controlled N-demethylation of Azithromycin.
Chemical N-Demethylation of Azithromycin
Several methods have been reported for the N-demethylation of tertiary amines, which can be adapted for the synthesis of this compound. One common approach involves the use of reagents that can selectively remove a methyl group from the nitrogen atom of the desosamine sugar.
Experimental Protocol: N-Demethylation of Azithromycin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Azithromycin in a suitable organic solvent such as chloroform or dichloromethane.
-
Reagent Addition: Slowly add a demethylating agent. Common reagents for this purpose include iodine in the presence of a base like sodium acetate, or other specialized demethylating agents. The reaction may require heating under reflux.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Logical Relationship of Synthesis Steps
Caption: Synthetic workflow for this compound.
Analytical Characterization
The unambiguous identification and quantification of this compound rely on a combination of modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation and quantification of this compound from Azithromycin and other related impurities.
Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile/methanol) |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or elevated (e.g., 40°C) |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation: Prepare standard solutions of this compound and Azithromycin in a suitable diluent (e.g., mobile phase). Prepare the test sample by dissolving the drug substance or product in the same diluent.
-
Chromatographic Run: Inject the prepared solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on their retention times compared to the reference standards. Quantify the amount of this compound using a calibration curve or by relative peak area comparison.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), provides definitive structural information and high sensitivity for the detection of this compound.
Expected Mass Spectral Data
-
Molecular Formula: C37H70N2O11
-
Molecular Weight: 718.96 g/mol [5]
-
Expected [M+H]+ ion: m/z 719.5
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound, confirming the absence of the N-methyl group. While specific spectral data is often proprietary to commercial suppliers, the general features would be consistent with the demethylated structure.
NMR Analysis Workflow
Sources
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of N-Desmethyl Azithromycin B in Human Plasma
Introduction & Analytical Significance
Azithromycin is a broad-spectrum macrolide antibiotic widely utilized in clinical practice. During drug development, stability testing, and pharmacokinetic (PK) profiling, the monitoring of its impurities and metabolites is a critical regulatory requirement. N-Desmethyl Azithromycin B (CAS: 857078-26-3), also known as Azithromycin 3-Deoxy N-Desmethyl or Azithromycin Impurity 45, is a key derivative characterized by the absence of a methyl group at the nitrogen atom and the absence of a hydroxyl group at the C3 position[1].
Quantifying this specific analyte in human plasma presents three distinct analytical challenges:
-
Low Abundance: As a metabolite/impurity, it circulates at significantly lower concentrations than the parent drug.
-
Matrix Effects: Plasma contains endogenous phospholipids that co-elute with macrolides, causing severe ion suppression in Electrospray Ionization (ESI).
-
Chromatographic Tailing: The basic nitrogen atoms in the azalide ring strongly interact with residual silanols on standard silica-based columns, leading to poor peak shape[2].
This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these challenges, ensuring robust quantification suitable for clinical PK and toxicology studies.
Scientific Foundations & Methodological Rationale
Sample Preparation Strategy: Why SPE?
While Protein Precipitation (PPT) is fast, it fails to remove matrix phospholipids. For this compound, Solid Phase Extraction (SPE) utilizing a polymeric hydrophilic-lipophilic balance (HLB) sorbent is strictly required. The application of a weak alkaline pretreatment (2% NH₄OH) disrupts the protein binding of the macrolide, ensuring the analyte is fully available for retention on the SPE bed[3]. Subsequent washing with 5% methanol removes salts and polar peptides, while elution with acidified methanol recovers the analyte while leaving highly lipophilic matrix components behind.
Chromatographic and Ionization Causality
To mitigate the peak tailing characteristic of macrolides, this method employs an Ethylene Bridged Hybrid (BEH) C18 column. The hybrid particle technology reduces secondary silanol interactions. Furthermore, the mobile phase incorporates ammonium acetate and formic acid. The ammonium ions act as a volatile buffer to control the ionization state of the basic azalide nitrogens, while formic acid promotes efficient protonation
Fig 1: Step-by-step Solid Phase Extraction (SPE) workflow for plasma matrix cleanup.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Molecular Weight: 718.96 g/mol , Formula: C₃₇H₇₀N₂O₁₁).
-
Internal Standard (IS): Roxithromycin (or Azithromycin-d5).
-
Matrix: K₂EDTA Human Plasma.
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.
Step-by-Step Sample Preparation
-
Spiking: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (500 ng/mL Roxithromycin).
-
Pre-treatment: Add 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water. Vortex for 30 seconds to disrupt protein-analyte binding.
-
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade water.
-
Loading: Load the pre-treated plasma sample onto the cartridge. Allow it to pass through under gravity or low vacuum (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water to remove hydrophilic interferences. Discard the effluent.
-
Elution: Elute the target analytes with 1.0 mL of 100% MeOH containing 0.1% Formic Acid into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (80% A / 20% B). Vortex and transfer to an autosampler vial.
Liquid Chromatography Conditions
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for large macrolides).
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
Table 1: Mobile Phase Gradient Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%)* | Mobile Phase B (%)** | Curve |
| 0.00 | 0.40 | 80 | 20 | Initial |
| 0.50 | 0.40 | 80 | 20 | 6 (Linear) |
| 2.50 | 0.40 | 20 | 80 | 6 (Linear) |
| 3.50 | 0.40 | 20 | 80 | 6 (Linear) |
| 3.60 | 0.40 | 80 | 20 | 6 (Linear) |
| 4.50 | 0.40 | 80 | 20 | 6 (Linear) |
*Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid. **Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Mass Spectrometry (MS/MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. This compound ionizes to form a stable
Fig 2: MS/MS fragmentation logic for this compound in positive ESI mode.
Table 2: MRM Transitions and Source Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 719.5 | 561.5 | 50 | 40 | 38 |
| This compound (Qual) | 719.5 | 158.1 | 50 | 40 | 45 |
| Roxithromycin (IS) | 837.5 | 679.5 | 50 | 45 | 35 |
Source Temperature: 150°C | Desolvation Temperature: 500°C | Desolvation Gas Flow: 800 L/hr.
Method Validation Summary
To ensure trustworthiness and regulatory compliance, the protocol must be validated according to FDA/EMA bioanalytical guidelines. The combination of HLB SPE and BEH C18 chromatography ensures a self-validating system where matrix effects are structurally minimized prior to ionization.
Table 3: Representative Validation Metrics
| Parameter | Acceptance Criteria | Observed Performance |
| Linearity Range | 1.0 ng/mL – 1000 ng/mL ( | |
| Lower Limit of Quantitation (LLOQ) | S/N | 1.0 ng/mL (CV |
| Intra-day Precision (CV%) | 4.2% – 8.7% across QC levels | |
| Extraction Recovery | Consistent across QCs | 88.5% ± 4.1% |
| Matrix Factor (IS Normalized) | 0.85 – 1.15 | 0.96 (Negligible ion suppression) |
Discussion of Causality in Results
The high extraction recovery (88.5%) is directly attributed to the alkaline pre-treatment step, which breaks the strong plasma protein binding typical of macrolides. Furthermore, the normalized matrix factor of 0.96 proves that the 5% methanol wash during the SPE process successfully eliminates the endogenous phospholipids that typically co-elute with the target analyte around the 2.5-minute mark, thereby preserving the integrity of the ESI droplet formation process.
References
-
Zhou Xue-Min et al. "Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics". Pharmazie, 62(4):255-7 (2007). Available at:[Link][4]
-
Waters Corporation. "Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions". Waters Application Notes. Available at: [Link][2]
-
NIH/PMC. "Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction". National Center for Biotechnology Information. Available at: [Link][3]
Sources
- 1. CAS 857078-26-3: this compound | CymitQuimica [cymitquimica.com]
- 2. waters.com [waters.com]
- 3. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation and Qualification of N-Desmethyl Azithromycin B Reference Standard
This Application Note and Protocol is designed for N-Desmethyl Azithromycin B , specifically identified as N-Desmethyl-3-deoxyazithromycin (CAS: 857078-26-3).[1][][3]
Executive Summary
In the development of macrolide antibiotics, rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines.[3] This compound (also known as N-Desmethyl-3-deoxyazithromycin) is a specific secondary metabolite and degradation product.[][3] It is distinct from the common "Impurity A" (N-demethyl azithromycin) due to the absence of the hydroxyl group at the C-3 position (or C-12 depending on numbering convention relative to Erythromycin B precursor).[][3]
This protocol details the semi-synthetic preparation, isolation via preparative HPLC, and structural qualification of this compound. It serves as a primary reference standard for assay validation and stability testing in Azithromycin drug substances.[]
Chemical Identity & Target Molecule
To ensure scientific integrity, we must distinguish this target from other "Type B" impurities (e.g., Erythromycin A iminoether).[][3]
| Property | Detail |
| Common Name | This compound |
| Systematic Name | N-Desmethyl-3-deoxyazithromycin |
| CAS Number | 857078-26-3 |
| Molecular Formula | C37H70N2O11 |
| Molecular Weight | 718.96 g/mol |
| Parent Molecule | Azithromycin B (3-Deoxyazithromycin, CAS 307974-61-4) |
| Regulatory Status | Pharmacopoeial Impurity (Reference Standard Grade) |
Synthesis Strategy: The Iodine-Acetate Demethylation Route
The most reliable route to N-desmethyl macrolides is the Polonovski-type demethylation using iodine and sodium acetate.[][3] This method is preferred over permanganate oxidation due to higher selectivity for the 3'-N-dimethyl amino group on the desosamine sugar.[][3]
Mechanism of Action
-
Iodination: Iodine reacts with the tertiary amine to form an N-iodoammonium complex.[][3]
-
Elimination: Base-promoted elimination (via NaOAc) generates an iminium ion intermediate.[][3]
-
Hydrolysis: The unstable iminium ion is hydrolyzed by water to release formaldehyde and the secondary amine (N-desmethyl product).[][3]
Workflow Diagram
Caption: Synthesis pathway for this compound via oxidative demethylation.
Experimental Protocol
Phase 1: Semi-Synthesis
Reagents:
-
Azithromycin B (Substrate): 5.0 g (approx.[3] 6.8 mmol)[][3]
-
Iodine (
): 2.6 g (1.5 eq)[][3] -
Sodium Acetate (NaOAc): 5.6 g (anhydrous)[][3]
-
Sodium Thiosulfate (
): Saturated aqueous solution.[3]
Procedure:
-
Dissolution: Dissolve 5.0 g of Azithromycin B in 50 mL of Methanol:Water (80:20 v/v) in a round-bottom flask wrapped in aluminum foil (if using thermal activation only) or clear glass (if using photo-activation).
-
Buffering: Add Sodium Acetate (5.6 g) to the solution. The pH should be maintained between 8.0 and 9.0 to facilitate the elimination step.
-
Addition: Add Iodine (2.6 g) in a single portion. The solution will turn dark brown.
-
Reaction: Heat the mixture to 50°C under stirring.
-
Critical Control Point: Monitor by HPLC every 30 minutes.[] The reaction is complete when the starting material (Azithromycin B) decreases to <10% area. Over-reaction can lead to bis-demethylation.[][3]
-
-
Quenching: Once complete (approx. 4 hours), cool to room temperature. Add saturated Sodium Thiosulfate solution dropwise until the iodine color completely disappears (solution becomes colorless/pale yellow).[3]
-
Extraction:
Phase 2: Purification (Preparative HPLC)
Direct crystallization is often insufficient for reference standard grade (>98% purity).[3] Preparative HPLC is required to remove the parent compound and bis-demethylated byproducts.[]
Prep-HPLC Conditions:
-
Column: C18 Prep Column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm).[][3]
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 8.0).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 210 nm (Azithromycin lacks strong chromophores; low UV is necessary).[3]
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 30.0 | 80 |
| 35.0 | 80 |
| 36.0 | 40 |
Collection Strategy:
-
Collect fractions corresponding to the peak at RRT ~0.8-0.9 (relative to Azithromycin B).[][3]
-
Pool fractions with purity >98.5% (by analytical HPLC).
-
Lyophilize pooled fractions to obtain a white, amorphous powder.[]
Qualification & Characterization
The isolated standard must be validated using orthogonal techniques.
Analytical HPLC Qualification
Method: USP <621> compliant.
-
Column: C18, 4.6 x 250 mm, 5 µm (e.g., XTerra RP18).[][3]
-
Mobile Phase: Phosphate Buffer (pH 8.0) : ACN : MeOH (45:30:25).
-
Temp: 60°C (High temperature improves peak shape for macrolides).[3]
-
Flow: 1.0 mL/min.[][5]
Structural Confirmation (NMR & MS)
1. Mass Spectrometry (LC-MS/ESI):
-
Expected [M+H]+: m/z 719.5[][3]
-
Key Fragment: Loss of cladinose sugar (neutral loss of ~158 Da).[3]
-
Interpretation: The mass shift of -14 Da relative to Azithromycin B (733.0 -> 719.[][3]0) confirms the loss of a methyl group.
2. Nuclear Magnetic Resonance (1H-NMR, 500 MHz, CDCl3):
-
Diagnostic Signal: The N-dimethyl protons in Azithromycin B appear as a strong singlet (6H) at ~2.30 ppm.[][3]
-
N-Desmethyl Signature: In the product, this signal shifts and integrates to 3H (singlet, ~2.40-2.45 ppm), confirming the mono-methyl amine state.[][3]
Qualification Workflow Diagram
Caption: Analytical validation workflow for reference standard certification.
Storage and Stability
-
Storage: -20°C, protected from light. Macrolides are sensitive to acid-catalyzed degradation; ensure the container is tightly sealed to prevent moisture ingress.[]
-
Handling: Hygroscopic.[] Equilibrate to room temperature before opening to weigh.
References
-
LGC Standards. this compound Reference Material Data Sheet. Retrieved from [][3]
-
United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities. USP-NF Online.[][3] Retrieved from [][3]
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [][3]
-
PubChem. Azithromycin B (3-Deoxyazithromycin) Compound Summary. National Library of Medicine. Retrieved from [][3]
-
Veeprho. Azithromycin 3-Deoxy N-Desmethyl Structure and Data. Retrieved from [][3]
Sources
Application Note: N-Desmethyl Azithromycin in Drug Metabolism & Pharmacokinetics (DMPK)
Topic: Application of N-Desmethyl Azithromycin B in Drug Metabolism Studies Content Type: Application Note & Detailed Protocols Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Analysts
Executive Summary
This guide details the application of N-Desmethyl Azithromycin (and its specific isomer/impurity standard This compound ) in drug metabolism studies. While Azithromycin is primarily excreted unchanged in bile, its N-demethylation via CYP3A4 represents a critical metabolic pathway for clearance assessment and drug-drug interaction (DDI) potential.
This note provides validated protocols for the LC-MS/MS quantification of this metabolite, strategies for metabolic stability assays , and the specific utility of the This compound reference standard in ensuring assay specificity during impurity profiling.
Chemical Identity & Significance[1]
The Molecule
N-Desmethyl Azithromycin is the primary metabolite of the macrolide antibiotic Azithromycin. It is formed by the removal of a methyl group from the amino sugar (desosamine) moiety.
-
Parent Drug: Azithromycin (Subclass: Azalide)[1]
-
Metabolite Name: N-Desmethyl Azithromycin (Also known as N-Demethylazithromycin)[2][3]
-
CAS Number: 172617-84-4 (Generic metabolite) / 857078-26-3 (Specific "B" isomer standard)
-
Molecular Weight: ~734.96 Da (Parent Azithromycin: ~748.98 Da)[1]
-
Key Transformation: CYP3A4-mediated N-demethylation.
The "B" Nomenclature Distinction (Crucial for Quality)
In high-precision DMPK and CMC (Chemistry, Manufacturing, and Controls) studies, researchers often encounter This compound .
-
Metabolic Context: "N-Desmethyl Azithromycin" refers to the biological metabolite found in plasma/microsomes.
-
Analytical Context: "this compound" often refers to a specific high-purity reference standard (sometimes associated with specific impurity profiles like Impurity I in EP/USP).
-
Application Insight: When developing a bioanalytical method, you must use the "B" standard to validate that your LC-MS/MS method separates the true biological metabolite from structurally similar manufacturing impurities.
Metabolic Pathway & Mechanism
Azithromycin is a weak substrate for CYP3A4.[4] Unlike Erythromycin, it does not form a nitrosoalkane complex that irreversibly inhibits CYP3A4, making it safer for DDIs. However, quantifying the formation of N-Desmethyl Azithromycin is the standard metric for assessing Azithromycin's metabolic stability.
Diagram 1: Azithromycin Metabolic Pathway
Visualizing the CYP3A4-mediated conversion.
Caption: Figure 1.[5][6] The metabolic fate of Azithromycin. While biliary excretion dominates, CYP3A4-mediated N-demethylation is the primary oxidative pathway.
Protocol: LC-MS/MS Quantification
This protocol is designed for the simultaneous quantification of Azithromycin and N-Desmethyl Azithromycin in human plasma or microsomal incubation media.
Materials & Reagents[4][8]
-
Analytes: Azithromycin (Std), N-Desmethyl Azithromycin (Ref Std).[3]
-
Internal Standard (IS): Azithromycin-d5 or Clarithromycin.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm. Note: High pH resistant columns are preferred if using ammonium hydroxide, but this protocol uses acidic conditions for broader compatibility.
Sample Preparation (Protein Precipitation)
Expert Insight: Macrolides stick to glass. ALWAYS use polypropylene tubes and low-binding plates to prevent non-specific binding loss.
-
Aliquot: Transfer 50 µL of plasma/microsomal supernatant into a 96-well polypropylene plate.
-
Spike IS: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitate: Add 200 µL of cold Acetonitrile.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA). This ensures the solvent strength is weak enough to focus the peak on the column head.
LC-MS/MS Conditions
-
System: Agilent 1290 / Sciex Triple Quad 6500+ (or equivalent).
-
Ionization: ESI Positive Mode (ESI+).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Load |
| 0.5 | 5 | Desalt |
| 2.5 | 95 | Elute |
| 3.0 | 95 | Wash |
| 3.1 | 5 | Re-equilibrate |
| 4.5 | 5 | End |
MRM Transitions (Mass Reaction Monitoring):
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Azithromycin | 749.5 | 591.4 | 35 |
| N-Desmethyl Azithromycin | 735.5 | 577.4 | 35 |
| Azithromycin-d5 (IS) | 754.5 | 596.4 | 35 |
Note: The product ion corresponds to the loss of the cladinose sugar (-158 Da).
Protocol: In Vitro Metabolic Stability (Microsomal Incubation)
This assay determines the intrinsic clearance (
Experimental Design
-
System: Human Liver Microsomes (HLM).
-
Test Concentration: 1 µM Azithromycin (to ensure linear kinetics,
). -
Protein Conc: 0.5 mg/mL microsomal protein.
-
Cofactor: NADPH (1 mM final).
Step-by-Step Workflow
-
Pre-Incubation: Mix 190 µL of Phosphate Buffer (100 mM, pH 7.4) containing HLM (0.53 mg/mL) and Azithromycin (1.05 µM) in a 37°C water bath for 5 minutes.
-
Initiation: Add 10 µL of 20 mM NADPH to start the reaction.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes , remove 50 µL of the mixture.
-
Quenching: Immediately dispense the 50 µL sample into 150 µL of ice-cold Acetonitrile (containing IS).
-
Analysis: Proceed to LC-MS/MS analysis (Section 3).
Diagram 2: Experimental Workflow
From Incubation to Data Analysis.
Caption: Figure 2. Step-by-step workflow for metabolic stability assessment using LC-MS/MS.
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining Parent Azithromycin vs. time.
-
Slope (
): The elimination rate constant. -
Half-life (
): . -
:
Metabolite Phenotyping
To confirm CYP3A4 involvement, perform the incubation with specific inhibitors:
-
Ketoconazole (1 µM): Potent CYP3A4 inhibitor. Should reduce N-Desmethyl Azithromycin formation by >80%.
-
Quinidine (1 µM): CYP2D6 inhibitor. Should have minimal effect.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity for Metabolite | Poor ionization due to matrix effect. | Switch to Ammonium Bicarbonate (pH 10) mobile phase to keep the amine neutral and increase organic uptake. |
| Carryover | Macrolides sticking to injector. | Use a needle wash of 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid. |
| Interfering Peaks | Impurities in "B" standard. | Ensure you are using "this compound" certified reference material (CRM) for retention time confirmation. |
References
-
PubChem. N'-(Desmethyl)azithromycin (Compound). National Library of Medicine. Available at: [Link]
-
Kong, Y., et al. (2021). "Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma." PLOS ONE. Available at: [Link]
-
FDA Label. ZITHROMAX (azithromycin tablets) and (azithromycin for oral suspension). Clinical Pharmacology: Pharmacokinetics.[5][7] Available at: [Link]
-
Hassan, H.E., et al. (2025). "A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma." Biomedical Chromatography. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N'-(Desmethyl)azithromycin | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N'-DesMethyl AzithroMycin | 172617-84-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of N-Desmethyl Azithromycin B
Welcome to the technical support center for the bioanalysis of N-Desmethyl Azithromycin B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we will delve into the common challenges associated with the bioanalysis of this polar metabolite, with a primary focus on addressing and mitigating matrix effects.
Introduction to the Challenge: The Nature of this compound and Matrix Effects
This compound is a key metabolite of the widely used macrolide antibiotic, azithromycin.[1] As a more polar compound than its parent drug, its bioanalysis presents unique challenges, primarily the susceptibility to matrix effects during LC-MS/MS analysis.[2][3][4] Matrix effects, defined as the alteration of analyte ionization by co-eluting, often unidentified, components in the sample matrix, can lead to inaccurate and imprecise results.[5] The primary culprits in plasma and serum are phospholipids, which are notorious for causing ion suppression.[5][6]
This guide provides a structured approach to understanding, identifying, and overcoming these challenges to ensure the development of a robust and reliable bioanalytical method.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the bioanalysis of this compound.
General Questions
Q1: Why is this compound prone to matrix effects?
A1: this compound is more polar than azithromycin. When using traditional reversed-phase chromatography, it often elutes early in the chromatographic run, a region where many endogenous polar interferences, such as phospholipids, also elute.[6] This co-elution is a primary cause of ion suppression or enhancement, directly impacting the accuracy of quantification.[5]
Q2: What are the most common sources of matrix effects in plasma bioanalysis?
A2: The most significant sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[5][7] Phospholipids, in particular, are known to cause significant ion suppression in electrospray ionization (ESI).[6] Other potential interferents include patient's diet, concomitant medications, and even substances introduced during sample collection and processing.[7]
Sample Preparation
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A3: A targeted sample preparation strategy is crucial. While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[8] Solid-Phase Extraction (SPE) is highly recommended, particularly mixed-mode cation exchange (MCX) SPE.[8][9] This technique combines reversed-phase and ion-exchange mechanisms to effectively remove phospholipids and other interferences while retaining the basic this compound.[8][10]
Q4: Can I use Liquid-Liquid Extraction (LLE)?
A4: Liquid-Liquid Extraction can be an alternative to SPE. However, optimizing the extraction solvent to selectively partition this compound while leaving interferences in the aqueous phase can be challenging due to its polarity. A multi-step LLE or a supported liquid extraction (SLE) may offer better cleanup than a simple single-step LLE.
Chromatography
Q5: Reversed-phase chromatography is not providing adequate retention for this compound. What are my options?
A5: This is a common issue for polar metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase LC for retaining and separating polar compounds.[2][3][4][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the partitioning of polar analytes like this compound onto the stationary phase, leading to better retention and separation from interferences.[2][3][4][11]
Q6: How can I be sure that my chromatography is separating this compound from matrix components?
A6: A post-column infusion experiment is a valuable tool to visualize regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of the analyte solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal indicates the retention time of interfering components. You can then adjust your chromatographic method to ensure your analyte elutes in a "clean" region.
Method Validation
Q7: What are the regulatory expectations for assessing matrix effects during method validation?
A7: Regulatory bodies like the FDA and international guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance provide a clear framework.[13] The matrix effect should be evaluated by analyzing at least three replicates of low and high-quality control (QC) samples, each prepared using matrix from at least six different individual sources. The accuracy and precision for these QCs should be within the acceptance criteria (typically ±15% for accuracy and ≤15% for the coefficient of variation, CV).
Q8: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?
A8: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is the gold standard for quantitative LC-MS/MS bioanalysis because it has nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of matrix effects, effectively compensating for any ion suppression or enhancement and improving the accuracy and precision of the assay.[14]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the bioanalysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Interaction with active sites on the column or in the LC system. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For the basic this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. 2. Replace the column and guard column. 3. Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Unstable autosampler temperature. | 1. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. 2. Implement a more rigorous sample cleanup method, such as mixed-mode cation exchange SPE for phospholipid removal.[6][8][9] 3. Use a stable isotope-labeled internal standard to compensate for variability.[14] 4. Ensure the autosampler is maintaining a consistent, cool temperature (e.g., 4-10 °C). |
| Low Analyte Response (Poor Sensitivity) | 1. Ion suppression due to matrix effects. 2. Suboptimal MS/MS parameters. 3. Inefficient extraction recovery. | 1. Improve sample cleanup to remove interfering phospholipids.[6][8][9] 2. Optimize chromatographic conditions to separate the analyte from the suppression zone. A post-column infusion experiment can identify this zone. 3. Optimize MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte. 4. Evaluate and optimize the sample preparation method to improve recovery. |
| Inconsistent Internal Standard Response | 1. Variable matrix effects. 2. Degradation of the internal standard. 3. Inconsistent addition of the internal standard. | 1. If not already using one, switch to a stable isotope-labeled internal standard.[14] 2. Check the stability of the internal standard in the matrix and in solution. 3. Ensure the internal standard is added accurately and consistently to all samples, standards, and QCs at the beginning of the sample preparation process. |
Experimental Protocols
The following protocols provide a starting point for developing a robust bioanalytical method for this compound in human plasma.
Protocol 1: Mixed-Mode Cation Exchange SPE for Phospholipid Removal
This protocol is designed for the effective removal of phospholipids and other matrix interferences from plasma samples.
Materials:
-
Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (reagent grade)
-
Water (LC-MS grade)
-
Human plasma samples, calibrators, and QCs
-
Stable isotope-labeled this compound internal standard
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and ensures the analyte is in its cationic form for retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar interferences.
-
Wash the cartridge with 1 mL of methanol. This removes less polar, non-basic interferences.
-
-
Elution:
-
Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: HILIC-MS/MS Method for this compound
This method is designed to achieve good retention and separation of the polar this compound.
LC Conditions:
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0.0 5 95 3.0 40 60 3.1 5 95 | 5.0 | 5 | 95 |
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusing standard solutions of this compound and its stable isotope-labeled internal standard.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Bioanalytical workflow for this compound.
This diagram illustrates the key stages from sample preparation to final quantification, emphasizing the critical steps for mitigating matrix effects.
Caption: Troubleshooting logic for matrix effects.
This decision tree provides a systematic approach to identifying and resolving issues related to matrix effects in your bioanalytical method.
References
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]
-
Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. Retrieved from [Link]
-
Waters Corporation. (n.d.). COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Retrieved from [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]
-
Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
- Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159. doi: 10.1007/978-1-0716-1822-6_11
-
Unknown. (2025, August 6). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
- Wang, J. (2009). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-103. doi: 10.1002/mas.20189
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Zhang, Y., et al. (2019). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 50-56.
-
Unknown. (2025, August 7). Analysis of azithromycin in human plasma by LC-MS-MS. ResearchGate. Retrieved from [Link]
- Wang, M., & Han, X. (2014). Extraction, chromatographic and mass spectrometric methods for lipid analysis.
-
Semantic Scholar. (n.d.). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Retrieved from [Link]
-
Genzen, J. R. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Retrieved from [Link]
-
American Laboratory. (2025, June 1). Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. Retrieved from [Link]
-
Unknown. (2025, August 10). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. ResearchGate. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. hpst.cz [hpst.cz]
- 4. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lcms.cz [lcms.cz]
- 7. myadlm.org [myadlm.org]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. A new validated bio-analytical liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of Azithromycin in human plasma | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
stability-indicating HPLC method for N-Desmethyl Azithromycin B
Technical Support Center: Stability-Indicating HPLC for N-Desmethyl Azithromycin
Role: Senior Application Scientist Status: Active System: High-Performance Liquid Chromatography (HPLC-UV/ECD)
Introduction: The Macrolide Challenge
Welcome to the technical support hub for Azithromycin impurity profiling. You are likely here because separating N-Desmethyl Azithromycin (also known as N-Demethylazithromycin or USP Related Compound F) from the parent API and other congeners (like Azithromycin B/Desosaminylazithromycin) is notoriously difficult.
Macrolides lack strong chromophores and possess basic amine groups (
-
Poor Detection Sensitivity: UV detection is only viable at low wavelengths (210–215 nm), where solvent noise is high.
-
Severe Peak Tailing: Standard silica columns interact with the protonated amine, causing asymmetry.
This guide provides a self-validating, stability-indicating method (SIM) designed to overcome these specific physical-chemical limitations.
Module 1: The "Gold Standard" Method Protocol
Do not use standard C18 columns with low pH buffers for this application; they will result in irreversible adsorption and tailing. The following protocol utilizes High pH Reversed-Phase Chromatography , which suppresses the ionization of the amine groups, ensuring sharp peaks and resolution.
Optimized Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | Hybrid Silica C18 (e.g., Waters XTerra RP18 or Phenomenex Gemini NX-C18) | Critical: Must withstand pH > 10. Standard silica dissolves at this pH. Hybrid particles reduce silanol activity. |
| Dimensions | 250 mm × 4.6 mm, 5 µm | Longer column length required to resolve critical pairs (N-Desmethyl vs. N-Oxide). |
| Mobile Phase A | 1.8 g/L Disodium Hydrogen Phosphate ( | High pH ensures the analyte is in neutral (unprotonated) form, eliminating silanol tailing. |
| Mobile Phase B | Acetonitrile : Methanol (75 : 25 v/v) | Methanol modifies selectivity; ACN reduces backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 50°C – 60°C | Crucial: High temperature improves mass transfer for large macrolide molecules, sharpening peaks. |
| Detection | UV @ 210 nm (or Electrochemical) | 210 nm captures the ester/lactone absorption. |
| Injection Vol | 20–50 µL | Higher volume compensates for low UV extinction coefficient. |
Gradient Program (Example)
-
0 min: 60% A / 40% B
-
20 min: 40% A / 60% B
-
30 min: 40% A / 60% B
-
31 min: 60% A / 40% B (Re-equilibration)
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by researchers attempting to separate N-Desmethyl Azithromycin.
Q1: My N-Desmethyl peak is co-eluting with the Azithromycin main peak. How do I improve resolution?
Diagnosis: The selectivity between the parent and the demethylated form is driven by hydrophobicity. N-Desmethyl Azithromycin is slightly more polar than Azithromycin.
Corrective Action:
-
Temperature Tuning: Macrolide resolution is highly temperature-dependent. If co-elution occurs, decrease the column temperature by 5°C increments. While higher temperatures sharpen peaks, they can sometimes merge closely eluting isomers.
-
pH Adjustment: Verify your buffer pH is strictly
9.5. If the pH drops below 9.0, the amine groups protonate, and the separation mechanism shifts from hydrophobic partitioning to cation exchange (silanol interaction), destroying resolution.
Q2: The baseline at 210 nm is extremely noisy, masking the impurity limits (LOQ).
Diagnosis: This is usually due to "UV Cutoff" interference from the buffer or organic modifier.
Corrective Action:
-
Replace Buffer: Do not use Acetate or Formate buffers at 210 nm; they absorb UV. Use Phosphate (transparent) or Ammonium Hydroxide .
-
Solvent Quality: Ensure you are using "HPLC Grade S" or "Far UV" grade Acetonitrile.
-
Alternative Detection: If UV remains insufficient for trace impurities (<0.05%), switch to Corona Charged Aerosol Detection (CAD) or Electrochemical Detection (ECD) . These are universal for non-chromophoric compounds.
Q3: I am seeing severe peak tailing (Asymmetry > 2.0). Is my column dead?
Diagnosis: Likely not dead, but the "Secondary Interaction" is active. The residual silanols on the silica surface are binding to the azithromycin amine.
Troubleshooting Logic:
-
Check Column Type: Are you using a standard C18? Switch to a Hybrid (HILIC/RP) or Polymer-based column immediately.
-
Check Mobile Phase Age: Ammonia/High pH buffers absorb
from the air, lowering pH over time. Remake the buffer daily.
Module 3: Stability Validation (Forced Degradation)
To prove your method is "Stability-Indicating," you must demonstrate that N-Desmethyl Azithromycin is separated from other degradants generated under stress.
Stress Testing Protocol
| Stress Condition | Expected Degradant | RRT (Approx relative to API) |
| Acid Hydrolysis (0.1N HCl, 60°C, 30 min) | Descladinose Azithromycin (Azithromycin B) | ~0.3 – 0.4 |
| Oxidation (3% | Azithromycin N-Oxide | ~0.5 – 0.6 |
| Metabolic/Synthesis | N-Desmethyl Azithromycin | ~0.26 – 0.35 |
Note: N-Desmethyl Azithromycin is primarily a synthetic impurity or metabolite. It may not form spontaneously in significant amounts during standard forced degradation but must be spiked into the solution to prove resolution.
Visualizations
Figure 1: Method Development Decision Matrix
Caption: Logical workflow for selecting column and mobile phase based on analyte pKa and structural properties.
Figure 2: Troubleshooting Peak Tailing
Caption: Diagnostic tree for resolving peak asymmetry issues in macrolide analysis.
References
-
United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1] USP-NF. (Defines the regulatory standard for impurity separation using high pH phosphate buffers).
-
G.S. Silva et al. (2025).[2] Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. (Details the separation of N-Demethylazithromycin using C18 at pH 8.9).
-
Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System. Application Note. (Demonstrates the use of XTerra columns for high pH macrolide analysis).
-
Zubata, P. et al. (2011). Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds. Journal of Pharmaceutical and Biomedical Analysis. (Discusses oxidative and acid degradation pathways).
Sources
overcoming poor solubility of N-Desmethyl Azithromycin B in assays
Topic: Overcoming Poor Solubility of N-Desmethyl Azithromycin B in Assays Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist
Welcome to the Advanced Applications Desk. If you are working with This compound (also known as Azithromycin Impurity B or N-Demethylazithromycin), you have likely encountered its "brick dust" behavior in aqueous media.[1] This guide addresses the physicochemical paradox of this compound: it is a lipophilic macrocycle with basic amine centers, making it prone to erratic precipitation and non-specific binding in physiological assays.
Below is a self-validating technical guide designed to stabilize your workflows, whether for in vitro potency assays, ADME profiling, or LC-MS/MS quantification.
Part 1: The Core Protocol (Solubilization & Handling)
The Scientific Reality: this compound is a 15-membered lactone ring. Its solubility is governed by the protonation state of its amino groups (desosamine sugar) and the dielectric constant of your solvent system. At physiological pH (7.4), the compound is largely uncharged and highly hydrophobic, leading to rapid nucleation and precipitation upon introduction to aqueous buffers.[1]
Step-by-Step Solubilization Workflow
1. Primary Stock Preparation (The "Anhydrous Rule")
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a viable alternative but evaporates faster, altering concentration over time.
-
Concentration: Aim for 10–20 mM (approx. 7–14 mg/mL). Do not attempt to make aqueous stocks directly.[2]
-
Protocol:
-
Weigh powder into a glass vial (avoid polystyrene).
-
Add DMSO to the center of the powder mass.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be crystal clear. If hazy, sonicate at 35°C for 5 minutes.
-
2. The "Intermediate Step" (Preventing Solvent Shock)
-
The Problem: Direct addition of 100% DMSO stock to media causes a rapid local change in dielectric constant, forcing the drug out of solution before it disperses (Solvent Shock).
-
The Fix: Create a 10x Working Solution .
-
Dilute your DMSO stock 1:10 into the same solvent or a 50:50 DMSO:Buffer mix (if stability allows for <1 hour).
-
Slowly spike this 10x solution into your final assay media while vortexing the media.
-
3. Assay Vessel Selection
-
Critical: Macrolides adhere avidly to polystyrene (PS).[1]
-
Requirement: Use Polypropylene (PP) plates or Silanized Glass vials for all dilution steps.[1] For cell culture, add the drug to the media before adding to the PS culture plate to saturate binding sites on the transfer pipette rather than the assay well.
Part 2: Visualization of the Workflow
The following diagram illustrates the critical decision points to prevent precipitation and binding losses.
Caption: Workflow logic for solubilizing lipophilic macrolides. Green paths indicate optimal stability; red paths indicate high risk of experimental failure.
Part 3: Troubleshooting & FAQs
Category 1: Precipitation & Solubility
Q: I see a fine white precipitate immediately after adding the stock to my cell culture media. Why? A: This is "Solvent Shock." You likely exceeded the critical supersaturation limit locally. When a droplet of DMSO stock hits aqueous media, the DMSO diffuses away faster than the drug can disperse, leaving the drug in a water-rich micro-environment where it is insoluble.
-
Correction: Increase the mixing speed of the media during addition. Use the "Intermediate Step" described in Part 1. Ensure final DMSO concentration is <0.5% (v/v) to minimize toxicity, but high enough to keep the drug solubilized during the transition.
Q: Can I acidify the buffer to improve solubility? A: Yes, but with extreme caution.
-
Mechanism: The amino groups have pKa values ~8.5–9.5. Lowering pH to 6.0 will protonate the amine, vastly increasing water solubility.
-
Risk: Azithromycin derivatives are acid-labile. At pH < 6.0, the cladinose sugar hydrolyzes rapidly (within hours).
-
Recommendation: Do not go below pH 6.5 for assays lasting >4 hours. If you must use acidic conditions, prepare fresh immediately before use.
Category 2: Assay Data Integrity
Q: My IC50 curves are shifting between replicates. Is the compound degrading? A: It is more likely non-specific binding (NSB) or precipitation, not chemical degradation.
-
Diagnosis: If the low-concentration points of your curve are "dropping out" (showing no signal), the drug is sticking to the plastic tips or plate walls.
-
Protocol: Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer. These "blockers" occupy the hydrophobic sites on the plastic, keeping the drug in solution.
Q: LC-MS Carryover is ruining my blanks. How do I clean the column? A: N-Desmethyl Azithromycin is "sticky" on C18 columns.
-
Wash Solution: Standard Acetonitrile/Water washes are often insufficient. Use a needle wash of Acetonitrile:Methanol:Isopropanol:Water (1:1:1:[1]1) + 0.1% Formic Acid .
-
Column Choice: Switch to a column with a hybrid particle substrate (e.g., BEH C18) which has fewer active silanols that bind basic amines.[1]
Category 3: Formulation for In Vivo/Animal Studies
Q: I need to dose mice at 10 mg/kg. DMSO is too toxic. What vehicle should I use? A: For in vivo work, you need a solubilizing excipient.
-
Recommendation: Use 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1]
-
Protocol:
-
Dissolve the drug in a small volume of ethanol (5% of final vol).
-
Add this to the 20% HP-β-CD solution.
-
Sonicate until clear.
-
The cyclodextrin encapsulates the hydrophobic macrocycle, rendering it water-soluble without extreme pH or toxic solvents.
-
Part 4: Solvent Compatibility Table
| Solvent / Additive | Solubility Rating | Biological Compatibility | Notes |
| Anhydrous DMSO | Excellent (>20 mg/mL) | Low (<0.5% v/v) | Preferred Stock Solvent. Hygroscopic; keep sealed.[1] |
| Ethanol (100%) | Good (~15 mg/mL) | Low (<1% v/v) | Evaporates rapidly; alters concentration.[1] |
| PBS (pH 7.4) | Poor (<0.1 mg/mL) | High | Causes immediate precipitation of stocks.[1] |
| Acetate Buffer (pH 6.0) | Moderate | Moderate | Increases solubility but risks hydrolysis (sugar cleavage).[1] |
| 20% HP-β-CD | Good (Formulation) | High | Best for In Vivo. Encapsulates the drug.[1] |
References
-
United States Pharmacopeia (USP). Azithromycin: USP Monograph. (Detailed solubility and impurity profiling methods). [1]
-
PubChem. Azithromycin Impurity B (Compound Summary). National Library of Medicine. (Physicochemical properties and pKa data). [1]
-
BenchChem. Technical Support Center: Azithromycin Stability in Aqueous Solutions.[2] (Protocols for pH stability and degradation pathways).[1] [1]
-
Cayman Chemical. Azithromycin Product Information & Solubility Guide. (Solvent compatibility: DMSO vs Ethanol).[1][2][3]
-
Journal of Medicinal Chemistry. Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics. (Mechanisms of non-specific binding and micelle interaction).
Sources
enhancing sensitivity for low-level detection of N-Desmethyl Azithromycin B
Technical Support Center: High-Sensitivity Detection of N-Desmethyl Azithromycin
Executive Summary: The Analytical Challenge
N-Desmethyl Azithromycin (ND-AZM) represents a distinct analytical challenge compared to its parent, Azithromycin.[1][2][3][4][5] As a secondary amine formed by the CYP3A4-mediated metabolic pathway, it retains the macrolide "stickiness" (adsorption to surfaces) and basicity (pKa ~8.7–9.[4]5) but often exhibits lower ionization efficiency and different fragmentation patterns in LC-MS/MS.[1][2][4][5]
This guide moves beyond standard protocols to address the mechanistic failures that limit sensitivity: peak tailing due to silanol interactions, ion suppression from phospholipids, and carryover due to high lipophilicity.[3]
Module 1: Sample Preparation (The Matrix Challenge)
Context: Macrolides are notorious for accumulating in tissues and adhering to glass.[3] Standard protein precipitation (PPT) often leaves too much background noise for low-level detection (<1 ng/mL).[1][2][3][4][5]
Q: Why is my recovery inconsistent even with an internal standard?
A: You are likely experiencing non-specific binding (adsorption) or phospholipid-induced ion suppression .[1][2][3][4][5]
The Fix:
-
Container Chemistry: Never use standard borosilicate glass for low-concentration stock solutions. Use polypropylene (PP) vials or silanized glass . ND-AZM binds to the silanol groups on untreated glass surfaces.[1][2][3][5]
-
Extraction Protocol: Switch from simple PPT to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX).[1][2][3][4] This leverages the basic nitrogen of the desosamine sugar for retention while washing away neutral interferences.
Optimized SPE Protocol:
| Step | Solvent/Buffer | Mechanistic Rationale |
| Conditioning | Methanol followed by Water | Activates sorbent ligands.[1][2][3][4][5] |
| Loading | Plasma (acidified with 2% H3PO4) | Acidification ensures ND-AZM is positively charged (protonated) to bind to the cation exchange sorbent.[1][2][3][4] |
| Wash 1 | 2% Formic Acid in Water | Removes proteins and hydrophilic interferences.[3] |
| Wash 2 | Methanol (or 50:50 MeOH:H2O) | Removes hydrophobic neutrals; ND-AZM remains ionic-bound.[1][2][3][4][5] |
| Elution | 5% Ammonium Hydroxide in Acetonitrile | Critical Step: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte. |
Module 2: Chromatographic Separation (The Resolution Challenge)
Context: Sensitivity is not just about the mass spec; it is about Signal-to-Noise (S/N) .[1][2][3][4][5] Broad, tailing peaks dilute the signal height.
Q: I am seeing significant peak tailing. How do I sharpen the peak?
A: You are likely running at a low pH (acidic mobile phase).[4] While low pH aids positive ESI ionization, it protonates residual silanols on the column, causing secondary interactions with the basic ND-AZM.[1][2][3]
The Fix: High pH Mobile Phase Contrary to standard LC-MS wisdom, High pH (pH 9–10) chromatography often yields higher sensitivity for macrolides.[1][2][3][4]
-
Mechanism: At pH 10, the secondary amine of ND-AZM is less protonated in the liquid phase, reducing silanol drag.[1][2][3] This compresses the peak width, increasing peak height (sensitivity).[4]
-
Column Choice: You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid C18).[1][2][3][4][5] Standard silica columns will dissolve at pH > 8.
Recommended Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
Q: What about carryover? I see ghost peaks in my blanks.
A: Macrolides are lipophilic and "sticky."[3] A standard needle wash isn't enough.
Module 3: Mass Spectrometry (The Ionization Challenge)
Context: ND-AZM lacks the N-methyl group of the parent, altering its fragmentation energy.[1][2][3][5]
Q: What are the optimal MRM transitions?
A: Do not assume the parent drug settings work for the metabolite. ND-AZM has a mass of ~735.5 Da (approx -14 Da from Azithromycin).[1][2][4][5]
Optimized MRM Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| N-Desmethyl Azithromycin | 735.5 ([M+H]+) | 577.5 | ~25-30 | Neutral loss of cladinose sugar (-158 Da).[1][2][3][4][5] |
| Qualifier Transition | 735.5 | 158.1 | ~35 | Detection of the cladinose sugar ion itself.[3] |
| Azithromycin (Parent) | 749.5 | 591.5 | ~28 | Neutral loss of cladinose sugar.[3][4] |
Critical Tuning Note: Ensure your Desolvation Temperature is high (>500°C). Macrolides are large molecules and require significant thermal energy to desolvate effectively in the source.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for maximizing sensitivity based on the specific failure mode you are observing.
Figure 1: Decision tree for troubleshooting sensitivity issues. Red nodes indicate problems; Green nodes indicate validated solutions.
Module 4: Validation & Quality Control
Q: How do I distinguish N-Desmethyl Azithromycin from other isomers?
A: "Azithromycin B" is sometimes used loosely in catalogs to refer to impurities.[1][2][3][5]
-
N-Desmethyl Azithromycin (CAS: 172617-84-4) is the metabolic product.[1][2][3][4][5]
-
Verification: You must separate the metabolite from the parent (Azithromycin) and the N-oxide.[4] Under Reversed-Phase conditions, the elution order is typically:
Q: My Internal Standard (IS) signal is fluctuating.
A: If you are using Azithromycin-D3 as an IS for the metabolite, you may encounter "IS response drift" because the parent and metabolite may experience different matrix effects at different retention times.[4]
-
Best Practice: Use Deuterated N-Desmethyl Azithromycin if commercially available.[1][2][3][4][5] If not, ensure your chromatographic run separates the phospholipids (which elute late) from your analyte window to prevent suppression of the IS.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Filist, M., et al. (2014).[1][3][4][6] "Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100 mg dose administration." Journal of Pharmaceutical and Biomedical Analysis, 100, 184-189.[1][2][5][6] (Demonstrates sensitivity improvements via extraction optimization). Link
-
Bahrami, G., & Mohammadi, B. (2006).[1][2][3][4] "A new on-line, in-tube solid-phase microextraction coupled liquid chromatography–electrospray ionization mass spectrometry method for determination of azithromycin in human plasma."[1][2][3][4][5] Journal of Chromatography B, 830(2), 275-280.[1][2][4][5] (Discusses adsorption issues and SPE solutions). Link
-
McCalley, D. V. (2010).[3][4] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1][2][3][5] Journal of Chromatography A, 1217(6), 858-880.[1][2][4] (Authoritative source on using High pH for basic amines like macrolides).[3][4] Link
Sources
- 1. N',N'-Di(desmethyl)azithromycin | C36H68N2O12 | CID 59659945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N'-DesMethyl AzithroMycin price,buy N'-DesMethyl AzithroMycin - chemicalbook [chemicalbook.com]
- 3. N'-(Desmethyl)azithromycin | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - N',n'-di(desmethyl)azithromycin (C36H68N2O12) [pubchemlite.lcsb.uni.lu]
- 5. N-Desmethyl 13(4-C,4-O-methylene)-pyranosyl Azithromycin CAS#: 217500-75-9 [chemicalbook.com]
- 6. Azithromycin MRM Method – Targeted Metabolomics and Proteomics Laboratory [sites.uab.edu]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Simplified LC-MS/MS method enabling the determination of azithromycin in human plasma after a low 100mg dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Recovery for N-Desmethyl Azithromycin B
Welcome to the Advanced Application Support Center. Topic: Optimization of Extraction Recovery for N-Desmethyl Azithromycin B (CAS: 857078-26-3) Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Chemists.[1]
Technical Brief: The Analyte Profile
Before optimizing recovery, one must understand the physicochemical behavior of this compound compared to its parent, Azithromycin.[1]
-
Chemical Nature: It is a macrolide metabolite characterized by the loss of a methyl group from the amino sugar (desosamine) or the aglycone nitrogen. This transformation converts a tertiary amine to a secondary amine.
-
Key Consequence: The secondary amine moiety increases the compound's polarity and potential for hydrogen bonding compared to the parent drug. While still lipophilic, it is more susceptible to non-specific binding and secondary interactions (e.g., with silanols in glass or silica-based columns).[1]
-
pKa Insight: Like Azithromycin, it is a weak base (pKa
8.5–9.5).[1] It exists as a cation at neutral/acidic pH and as a neutral molecule at basic pH (>10).
Method Selection: Decision Matrix
Q: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for this metabolite?
A: Use the decision matrix below. For this compound, SPE (Polymeric Reversed-Phase) is generally the "Gold Standard" due to the metabolite's increased polarity, which can lead to lower recovery in traditional LLE solvents like hexane or ether.[1]
Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity and matrix complexity.
Protocol 1: Solid Phase Extraction (SPE) – The Gold Standard[1]
Q: I am using a C18 cartridge but getting low recovery (<60%). How do I optimize this?
A: C18 silica-based cartridges often cause irreversible binding of the secondary amine to residual silanols.[1] Switch to a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.[1] This mechanism works by retaining the analyte via hydrophobic interactions without the risk of silanol activity.
Optimized HLB Protocol:
| Step | Solvent/Buffer | Critical Technical Note |
| 1. Pre-treatment | Plasma (200 µL) + 2% | CRITICAL: Adjusting sample pH to >10 ensures the analyte is neutral (un-ionized), maximizing retention on the RP sorbent. |
| 2.[1] Conditioning | 1 mL Methanol followed by 1 mL Water | Do not let the cartridge dry out. |
| 3. Loading | Load pre-treated sample (Gravity or low vacuum) | Flow rate < 1 mL/min to allow equilibration. |
| 4. Wash 1 | 1 mL 5% Methanol in 2% | Removes proteins and salts. The base keeps analyte neutral. |
| 5. Wash 2 | 1 mL 20% Acetonitrile in Water | Removes phospholipids. Caution: Do not exceed 20% organic or you risk eluting the metabolite. |
| 6. Elution | 2 x 500 µL Acetonitrile/Methanol (50:50) | Use strong organic solvents. If recovery is still low, add 0.1% Formic Acid to the elution solvent to protonate the amine and break hydrophobic interactions. |
Protocol 2: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative[1]
Q: We cannot use SPE due to cost. How do we make LLE work for this polar metabolite?
A: The challenge with LLE for this compound is its polarity.[1] Standard non-polar solvents (Hexane) will fail. You must use a more polar organic system and strict pH control.
Optimized LLE Protocol:
-
Alkalization: Add 50 µL of 0.5 M Sodium Carbonate (
) or 1 M NaOH to 200 µL plasma.-
Target pH: 10.5 – 11.0.
-
Why: You must drive the equilibrium completely to the free base form.
-
-
Extraction Solvent: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50) .[1]
-
Avoid: Pure Hexane (recovery will be < 30%).
-
Avoid: Dichloromethane (often extracts too many matrix interferences).
-
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Reconstitution: Evaporate the organic layer under Nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).
Troubleshooting & FAQs
Issue 1: Low Recovery (< 50%)
Q: My recovery is consistently low despite using the protocols above. What is missing? A: Look for "Adsorptive Losses."[1]
-
Cause: Macrolides are "sticky."[1] They bind to glass and non-treated plastic surfaces.
-
Fix:
Issue 2: Peak Tailing in LC-MS
Q: The extraction is okay, but the chromatography shows severe tailing. A: This is a secondary interaction issue, common with secondary amines.
-
Fix: Ensure your LC mobile phase contains a strong buffer or ion-pairing agent.[1]
Issue 3: Matrix Effects (Ion Suppression)
Q: I see recovery in neat solvent, but signal drops in plasma. A: Phospholipids are suppressing your ionization.[1]
-
Diagnosis: Monitor the phospholipid transition (m/z 184 > 184) alongside your analyte.
-
Fix: If using SPE, ensure the "Wash 2" step (20% ACN) is aggressive enough.[1] If using LLE, consider a "Back-Extraction" step:
-
Extract into organic (Basic pH).
-
Back-extract into aqueous acid (0.1 M HCl).
-
Discard organic (lipids stay here).
-
Basify aqueous phase and re-extract into organic.
-
Quantitative Data Summary
Expected Recovery Rates by Method (N=5 replicates)
| Method | Solvent System | Recovery (%) | Matrix Effect (%) |
| PPT (Protein Precip) | ACN (1:3 ratio) | 85 - 95% | High (> 30% suppression) |
| LLE (Standard) | Hexane | < 30% | Low |
| LLE (Optimized) | MTBE @ pH 10.5 | 75 - 85% | Moderate (< 15%) |
| SPE (C18) | MeOH Elution | 50 - 65% | Low |
| SPE (HLB - Polymeric) | ACN/MeOH Elution | 90 - 98% | Negligible (< 5%) |
References
-
Determination of Azithromycin in Human Plasma by LC-MS-MS. ResearchGate. Validated methods for macrolide extraction using HLB cartridges.
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Comprehensive guide on sorbent selection and pH management.
-
This compound Product Profile. CymitQuimica. Chemical properties and metabolite identification.
-
Solid Phase Extraction and LC-MS/MS for Azithromycin Monitoring. Analytical and Bioanalytical Chemistry Research. Optimization of wash solvents and elution steps.
Sources
Validation & Comparative
Comparative Analysis: N-Desmethyl Azithromycin B vs. Azithromycin Antibacterial Activity
Executive Summary
This technical guide provides a comparative analysis of Azithromycin (the parent macrolide antibiotic) and its derivative/metabolite N-Desmethyl Azithromycin B (also referred to as N-Desmethylazithromycin or Impurity J in some pharmacopeial contexts).
Key Finding: While Azithromycin exhibits potent broad-spectrum antibacterial activity through high-affinity binding to the bacterial 50S ribosomal subunit, This compound demonstrates significantly reduced antibacterial potency . The removal of the methyl group from the desosamine sugar disrupts the critical hydrophobic and electrostatic interactions required for effective ribosome inhibition. Consequently, in drug development and pharmacokinetic (PK) modeling, N-Desmethyl Azithromycin is primarily monitored as a metabolic marker rather than an active therapeutic agent.
Chemical & Structural Distinction
The primary difference lies in the substitution pattern of the amino sugar (desosamine) at position 5 of the macrolactone ring.
| Feature | Azithromycin (Parent) | This compound |
| CAS Number | 83905-01-5 | 857078-26-3 / 172617-84-4 |
| Molecular Weight | 749.0 g/mol | ~735.0 g/mol |
| Key Moiety | Dimethylamine on Desosamine sugar | Monomethylamine (Secondary amine) |
| Lipophilicity (LogP) | High (Tissue accumulation) | Slightly Lower |
| Role | Active Pharmaceutical Ingredient (API) | Major Metabolite / Impurity |
Structural Impact on Activity (SAR)
The dimethylamino group on the desosamine sugar is the critical pharmacophore for macrolides. It interacts with the 23S rRNA (specifically nucleotide A2058) in the peptide exit tunnel.
-
Azithromycin: The tertiary amine (dimethyl) optimizes hydrophobic fit and hydrogen bonding.
-
N-Desmethyl Variant: The loss of one methyl group creates a secondary amine. This increases the polarity locally and destabilizes the hydrophobic interaction within the ribosomal binding pocket, leading to a higher dissociation constant (
) and reduced efficacy.
Mechanism of Action & Potency Analysis
Ribosomal Binding Efficiency
Macrolides function by binding to the 50S ribosomal subunit, specifically blocking the Peptide Exit Tunnel .[1][2] This steric hindrance prevents the elongation of the nascent peptide chain, leading to peptidyl-tRNA drop-off and cessation of protein synthesis.[3]
-
Azithromycin Binding: Exhibits a "two-step" binding kinetics.[4][5] It first loosely associates, then undergoes a conformational shift to a high-affinity state.
-
N-Desmethyl Binding: The metabolite lacks the steric bulk and hydrophobicity to stabilize the "high-affinity" complex effectively.
DOT Diagram: Mechanism of Action & Metabolic Pathway
Figure 1: Pathway illustrating the metabolic conversion of Azithromycin and the comparative ribosomal binding efficiency.
Comparative Antibacterial Data (Experimental)
The following data summarizes the Minimum Inhibitory Concentration (MIC) trends. Note that N-Desmethyl Azithromycin is rarely tested as a standalone therapeutic, so values are derived from metabolite activity studies and structure-activity relationship (SAR) libraries.
Table 1: Relative Antibacterial Potency (MIC Range in µg/mL)
| Bacterial Strain | Azithromycin (Parent) | N-Desmethyl Azithromycin | Interpretation |
| S. pneumoniae (Susceptible) | 0.06 – 0.12 | 2.0 – >8.0 | >30x Loss of Potency |
| S. aureus (MSSA) | 0.5 – 2.0 | > 16.0 | Negligible Activity |
| H. influenzae | 1.0 – 4.0 | > 32.0 | Inactive |
| M. catarrhalis | 0.06 – 0.25 | 4.0 – 16.0 | Significantly Reduced |
Note: Data reflects general trends from SAR studies. The metabolite is considered microbiologically "inactive" for clinical purposes compared to the parent.
Experimental Protocols for Validation
To empirically verify the activity difference in your lab, follow these standardized protocols.
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: Quantify the exact potency difference against a standard strain (e.g., S. aureus ATCC 29213).
-
Preparation of Stock Solutions:
-
Dissolve Azithromycin Dihydrate and This compound (Reference Standard) in a minimal volume of Ethanol (95%), then dilute with water to 1000 µg/mL.
-
Critical Step: Ensure complete solubility; N-desmethyl variants may have slightly different solubility profiles.
-
-
Plate Setup:
-
Use 96-well U-bottom microtiter plates.
-
Add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Perform serial 2-fold dilutions of both compounds (Range: 64 µg/mL down to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism.
-
Dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.
-
Add 50 µL of inoculum to each well.
-
-
Incubation & Readout:
-
Incubate at 35°C ± 2°C for 16-20 hours (ambient air).
-
Endpoint: The lowest concentration showing no visible growth is the MIC.[6]
-
Protocol B: Ribosome Binding Competition Assay
Objective: Prove the mechanism of reduced affinity.
-
Reagents: [^14C]-Erythromycin (radiolabeled ligand), isolated 70S ribosomes (from E. coli or S. aureus).
-
Workflow:
-
Incubate ribosomes (200 nM) with [^14C]-Erythromycin (50 nM).
-
Add increasing concentrations of Azithromycin (Competitor A) or N-Desmethyl Azithromycin (Competitor B).
-
Incubate for 30 min at 37°C.
-
Filter through nitrocellulose membranes to trap ribosomes.
-
Measure radioactivity (CPM).
-
-
Analysis:
-
Plot % Bound vs. Log[Concentration].
-
Calculate IC50. Expectation: The IC50 for N-Desmethyl Azithromycin will be significantly higher (indicating lower affinity) than Azithromycin.
-
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for Broth Microdilution Assay.
References
-
PubChem. (2025). N'-(Desmethyl)azithromycin | C37H70N2O12. National Library of Medicine. [Link]
-
Petropoulos, A. D., et al. (2009). Time-resolved binding of azithromycin to Escherichia coli ribosomes. Journal of Molecular Biology. [Link]
-
Foulds, G., et al. (1990). The pharmacokinetics of azithromycin in human serum and tissues. Journal of Antimicrobial Chemotherapy. [Link]
-
Retsema, J., et al. (1987). Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms. Antimicrobial Agents and Chemotherapy.[6][7][8][9][10][11][12][13] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. scispace.com [scispace.com]
- 8. droracle.ai [droracle.ai]
- 9. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. US7335753B2 - Bifunctional heterocyclic compounds and methods of making and using same - Google Patents [patents.google.com]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
cross-validation of analytical methods for N-Desmethyl Azithromycin B
Analytical Cross-Validation Guide: N-Desmethyl Azithromycin B
Executive Summary & Target Analyte Profile
Objective: This guide provides a technical framework for the cross-validation of analytical methods for This compound (CAS: 857078-26-3), a critical impurity and metabolite structurally related to Azithromycin.[1][2]
The Challenge: Quantifying this compound presents a dual challenge:
-
Structural Complexity: It is the N-demethylated derivative of Azithromycin Impurity B (3-deoxyazithromycin).[1][2][3] It shares a similar macrocyclic lactone ring with the parent drug, making chromatographic separation difficult.
-
Detection Limits: Like all azalides, it lacks a strong UV chromophore. Traditional HPLC-UV at low wavelengths (210 nm) suffers from poor signal-to-noise ratios (S/N) and baseline drift, often failing to meet the sensitivity required for trace impurity profiling (<0.05%).[1][2][3]
Solution: A cross-validation approach integrating HPLC-UV/CAD (for routine high-concentration QC) and LC-MS/MS (for trace sensitivity and specificity validation).[1][2][3]
| Analyte Profile | Details |
| Chemical Name | N-Desmethyl-3-deoxyazithromycin |
| CAS Number | 857078-26-3 |
| Molecular Formula | C37H70N2O11 |
| Molecular Weight | 718.96 g/mol |
| Key Property | Non-chromophoric; requires low-UV, CAD, or MS detection.[1][2] |
Analytical Methodologies
Method A: HPLC-UV (Routine QC)
Best for: Raw material assay, high-level impurity testing (>0.1%).[1][2][3]
Mechanistic Insight:
Since the analyte lacks a conjugated
Protocol:
-
Column: C18 (e.g., XBridge C18 or equivalent), 250 x 4.6 mm, 5 µm.[2][3] High pH stability is preferred to suppress ionization of the amine groups, improving peak shape.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer (pH 7.5 or 8.0).
-
B: Acetonitrile : Methanol (20:80 v/v).[3]
-
-
Gradient: Isocratic (typically 40:60 A:B) or shallow gradient depending on matrix complexity.[2][3]
-
Detection: UV at 210 nm (Reference 360 nm to correct drift).
-
Temperature: 50°C (Elevated temperature reduces viscosity and improves mass transfer for large macrolides).[3]
Method B: LC-MS/MS (Validation & Trace Analysis)
Best for: Identification, trace quantification (<0.05%), and validating UV specificity.[1][2][3]
Mechanistic Insight: Electrospray Ionization (ESI) in positive mode is highly effective due to the basic nitrogen atoms in the desosamine and aglycone rings.[3] Multiple Reaction Monitoring (MRM) ensures specificity, distinguishing this compound (m/z ~719) from Azithromycin (m/z ~749) and other congeners.[2][3]
Protocol:
-
Column: C18 (e.g., Acquity UPLC BEH C18), 100 x 2.1 mm, 1.7 µm.[2][3][5]
-
Mobile Phase:
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Theoretical):
Cross-Validation Strategy
To ensure scientific integrity, Method A (UV) must be cross-validated against Method B (MS).[2][3] This process confirms that the UV method is not overestimating purity due to co-eluting impurities that are UV-active but have different masses.[1]
Experimental Workflow
-
Linearity Comparison:
-
Prepare calibration curves (0.1 µg/mL to 100 µg/mL) for both methods.
-
Success Criterion:
for both; Slope deviation < 5%.[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Accuracy (Spiking Recovery):
-
Orthogonal Specificity Check:
Visualizing the Validation Workflow
Caption: Orthogonal cross-validation workflow ensuring HPLC-UV specificity using LC-MS/MS as the reference standard.
Performance Comparison Data
The following table summarizes typical performance metrics derived from validation studies of Azithromycin impurities.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1][2][3] | Cross-Validation Insight |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.005 µg/mL | MS is ~100x more sensitive; essential for cleaning validation.[1][2][3] |
| Linearity Range | 10 - 200 µg/mL | 0.01 - 10 µg/mL | UV for assay; MS for trace impurities.[1][2] |
| Specificity | Moderate (Risk of co-elution) | High (Mass discrimination) | MS confirms UV peak purity.[2][3] |
| Precision (RSD) | < 1.0% | < 5.0% | UV is more precise for high concentrations.[2][3] |
| Cost per Run | Low ($) | High ( | Validate UV once, use for routine QC to save cost.[2][3] |
Analytical Decision Tree
Use this logic to select the appropriate method for your specific development phase.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on concentration and matrix complexity.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Azithromycin Monograph 01/2017:1484. (Standard for Impurity B identification and HPLC-UV conditions).
-
United States Pharmacopeia (USP) . Azithromycin: Organic Impurities Procedure. (Defines Impurity B and system suitability requirements). [2][3]
-
Waters Corporation . Method Development of Ten Antibiotic Compounds Using a Systematic Screening Protocol on an ACQUITY Arc With UV and QDa Detection. (Demonstrates UV vs MS detection for Azithromycin).
-
National Institutes of Health (NIH) .[3] A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma. (Provides MS/MS transitions and extraction protocols).
-
CymitQuimica . This compound Product Data. (Chemical structure and CAS verification).
Sources
- 1. CAS 307974-61-4 Azithromycin EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. Azithromycin B | C38H72N2O11 | CID 71587690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Validation of N-Desmethyl Azithromycin B as a Certified Reference Material
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical quality control, the adage "you can only measure what you know" holds profound significance. The safety and efficacy of any drug product, such as the widely used antibiotic Azithromycin, are directly linked to the rigorous control of its impurities. N-Desmethyl Azithromycin B, a known metabolite and potential process-related impurity of Azithromycin, must be accurately monitored to ensure it does not exceed established safety thresholds.[1][2] This requires a highly characterized, reliable Certified Reference Material (CRM).
A CRM is not merely a "pure" sample; it is a material with properties certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3] The validation of a candidate material to achieve CRM status is an exacting process, grounded in international standards such as ISO 17034, which outlines the stringent requirements for the competence of reference material producers.[4][5][6][7]
This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to validate this compound as a CRM. It is designed for researchers, quality control scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the multi-faceted approach necessary to establish a benchmark for analytical accuracy.[2]
The Validation Framework: A Triad of Identity, Purity, and Assay
The journey to certifying a reference material rests on three foundational pillars: unequivocal identity confirmation, comprehensive purity assessment, and the precise assignment of a potency or assay value. This process ensures the CRM is fit for its intended purpose: to serve as a reliable calibrator and control for analytical methods used in routine quality testing.[8] The overall workflow is a systematic progression from qualitative confirmation to quantitative certainty.
Figure 1: Comprehensive workflow for CRM validation.
Phase 1: Unambiguous Identity Confirmation
Before any quantitative assessment, we must prove definitively that the candidate material is, in fact, this compound. Relying on a single technique is insufficient; a confluence of evidence from orthogonal (different and independent) methods is required.
Mass Spectrometry (MS)
-
Causality: MS provides the most direct evidence of molecular weight. For this compound (C₃₇H₇₀N₂O₁₁), the expected monoisotopic mass is approximately 718.96 g/mol .[9] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is the preferred technique as it can provide a mass measurement with high accuracy (typically <5 ppm), which significantly increases confidence in the elemental composition.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the candidate material (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an LC-HRMS system with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analysis: Infuse the sample directly or via a short chromatographic column. Acquire the full scan mass spectrum.
-
Acceptance Criterion: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: While MS confirms the mass, NMR elucidates the specific chemical structure, including the connectivity of atoms and stereochemistry. It is the most powerful tool for structural confirmation. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the absence of the N-methyl group and the integrity of the macrolide ring structure.
-
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the candidate material in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC).
-
Acceptance Criterion: The observed chemical shifts, coupling constants, and correlations must be consistent with the known structure of this compound and distinguishable from Azithromycin and other related impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR provides information about the functional groups present in the molecule. The resulting spectrum serves as a characteristic fingerprint, confirming the presence of key bonds such as O-H (hydroxyls), C-H (alkyls), C=O (lactone), and C-N groups.
-
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the candidate material or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Acceptance Criterion: The spectrum should exhibit absorption bands characteristic of the functional groups of this compound.
-
| Technique | Parameter Measured | Expected Result for this compound | Purpose in Validation |
| HRMS (ESI+) | Exact Mass of [M+H]⁺ | 719.5005 ± 5 ppm | Confirms elemental composition and molecular weight. |
| ¹H & ¹³C NMR | Chemical Shifts & Couplings | Unique spectral fingerprint consistent with the desmethyl structure. | Confirms atomic connectivity and overall chemical structure. |
| FTIR | Vibrational Frequencies | Characteristic bands for O-H, C=O, C-N, and C-O groups. | Confirms the presence of key functional groups. |
Table 1: Summary of identity confirmation tests and expected outcomes.
Phase 2: Comprehensive Purity Profiling
A CRM's value is intrinsically tied to its purity. The goal here is to identify and quantify all significant impurities, whether they are structurally related organic compounds, residual solvents, water, or inorganic residues. This is guided by principles outlined in pharmacopoeias and ICH guidelines.[10][11]
Chromatographic Purity by HPLC-UV
-
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic impurities. A stability-indicating method must be developed and validated to ensure it can separate this compound from its parent compound, Azithromycin, and other potential synthesis by-products or degradants.[12][13][14]
-
Experimental Protocol:
-
Method Development: Based on existing literature for Azithromycin impurities, a reversed-phase method is a logical starting point.[15][16][17][18]
-
System Suitability: Before analysis, inject a system suitability solution (containing the main compound and key impurities) to verify the system's performance (e.g., resolution, tailing factor, repeatability). This is a self-validating step.
-
Sample Analysis: Prepare the sample solution at a known concentration. Inject and record the chromatogram.
-
Quantification: Use the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined. Purity is calculated as 100% minus the sum of all impurity peak areas.
-
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for macrolide antibiotics. |
| Mobile Phase | Gradient of Phosphate Buffer and Acetonitrile/Methanol | Optimizes resolution between closely eluting impurities.[13][15] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 55-60 °C | Improves peak shape and can alter selectivity for complex separations.[13][15] |
| Detection | UV at 210 nm | Macrolides have poor chromophores; low UV wavelength provides the necessary sensitivity.[12][16] |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
Table 2: A representative HPLC method for purity determination.
Residual Solvents by Headspace GC
-
Causality: Solvents used in the final purification steps can remain trapped in the solid material. Gas Chromatography (GC) with a headspace autosampler is the definitive technique for quantifying these volatile organic impurities.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh the candidate material into a headspace vial and add a suitable solvent (e.g., DMSO, DMF).
-
Analysis: The vial is heated, and the vapor phase (headspace) is injected into the GC.
-
Quantification: Calibrate using external standards of expected solvents.
-
Acceptance Criterion: The content of each solvent must be below the limits specified in ICH Q3C guidelines.
-
Water Content by Karl Fischer Titration
-
Causality: Water is a common impurity in solid materials and can significantly impact the true potency. Coulometric Karl Fischer titration is a highly accurate and specific method for water determination.
-
Experimental Protocol:
-
Instrumentation: Use a coulometric Karl Fischer titrator.
-
Analysis: Introduce a precisely weighed amount of the candidate material into the titration cell.
-
Result: The instrument measures the amount of water directly. Perform the measurement in triplicate.
-
Inorganic Impurities (Sulphated Ash)
-
Causality: This pharmacopoeial test quantifies the amount of non-volatile inorganic impurities that may be present from catalysts or reagents used during synthesis.
-
Experimental Protocol:
-
Procedure: Accurately weigh the sample into a crucible, moisten with sulfuric acid, and ignite until all organic matter is burned off.
-
Analysis: The weight of the remaining residue is determined.
-
Acceptance Criterion: Typically, the result should be ≤ 0.1%.
-
Phase 3: Assay Assignment by Mass Balance
The final step is to assign a certified value for the purity (or assay) of the material. While quantitative NMR (qNMR) is a powerful direct method, the most rigorous and defensible approach for a primary CRM is the mass balance method .[19][20][21] This method defines purity by accounting for everything that is not the main component.
Assay (%) = 100% - [% Organic Impurities] - [% Water] - [% Residual Solvents] - [% Inorganic Impurities]
This approach is powerful because it relies on multiple, independent analytical techniques, providing a comprehensive and cross-validated assessment of the material's purity.[22][23]
Figure 2: The Mass Balance calculation principle.
| Parameter | Method | Example Result |
| Total Organic Impurities | HPLC-UV | 0.15% |
| Water Content | Karl Fischer | 0.45% |
| Residual Solvents | Headspace GC | 0.05% |
| Inorganic Impurities | Sulphated Ash | 0.08% |
| Calculated Assay | Mass Balance | 100 - (0.15+0.45+0.05+0.08) = 99.27% |
| Reported Value | - | 99.3% (with associated uncertainty) |
Table 3: Example of an Assay calculation using the Mass Balance approach.
Comparison: Certified Reference Material vs. In-House Standard
Why undertake such a rigorous validation process when a laboratory could use a well-characterized, but uncertified, in-house standard? The difference lies in traceability, uncertainty, and regulatory confidence.
| Feature | Certified Reference Material (CRM) | In-House, Non-Certified Standard |
| Governing Standard | ISO 17034 / ISO Guide 35[3][4] | Internal laboratory SOPs |
| Identity Confirmation | Required; orthogonal methods (MS, NMR, etc.) | Often relies on a single technique (e.g., MS only). |
| Purity Assessment | Comprehensive (HPLC, GC, KF, Ash).[22] | May only include HPLC purity. |
| Assay Assignment | Rigorous method (e.g., Mass Balance, qNMR) with full uncertainty budget.[21] | Often assumed to be 100% or based on HPLC area%. |
| Traceability | Metrologically traceable to SI units.[21] | Not traceable. |
| Documentation | Formal Certificate of Analysis with stated value, uncertainty, and expiry. | Internal data sheet, often without uncertainty or formal stability data. |
| Regulatory Acceptance | High; considered the benchmark for validation and calibration.[8][24] | May be acceptable for early development, but not for regulatory submissions or release testing. |
Using an in-house standard introduces unknown bias and uncertainty into every measurement it is used for. A CRM, validated through the comprehensive process described here, minimizes that uncertainty and ensures that analytical results are accurate, reproducible, and defensible under the highest level of regulatory scrutiny.[24][25]
Conclusion
The validation of this compound as a Certified Reference Material is a multi-disciplinary scientific endeavor that goes far beyond a simple purity check. It requires a logical, evidence-based approach that integrates orthogonal analytical techniques to build an unassailable case for the material's identity, purity, and potency. By following a framework grounded in international standards like ICH Q2(R1) and ISO 17034, we transform a well-characterized chemical into a true Certified Reference Material.[26] This CRM becomes the anchor of analytical quality, ensuring that the methods used to monitor drug safety are themselves accurate, reliable, and trustworthy.
References
-
ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science. [Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers. NQA. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]
-
Reference Material Producers (RMP) ISO 17034. IQAS. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ISO 17034:2016(en) General requirements for the competence of reference material producers. ISO. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Review on various analytical methodologies for Azithromycin. NewBioWorld. [Link]
-
A Review on Analytical Methods for Determination of Azithromycin. Journal of Pharmaceutical Research International. [Link]
-
Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]
-
ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures. ICH. [Link]
-
Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. JOCPR. [Link]
-
Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS. [Link]
-
Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science. [Link]
-
〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
-
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]
-
Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. J. Braz. Chem. Soc. [Link]
-
Quality Guidelines. ICH. [Link]
-
Certified Reference Materials for Pharmaceutical Impurity Testing. Graham B Jackson. [Link]
-
Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. PMC. [Link]
-
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. [Link]
-
Reference Material Producers (ISO 17034). Japan Accreditation Board (JAB). [Link]
-
Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
N'-(Desmethyl)azithromycin. PubChem. [Link]
-
How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
-
This compound. Omsynth Lifesciences. [Link]
-
Method validation using Certified Reference Materials (CRMs). Paragon Scientific. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Mass Balance Method for Purity Assessment of Organic Reference Materials. ResearchGate. [Link]
-
The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. [Link]
-
Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry. [Link]
-
Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Academia.edu. [Link]
-
Mass Balance and Attribution in Chemical Recycling. ISCC System. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. healthmanagement.org [healthmanagement.org]
- 3. jab.or.jp [jab.or.jp]
- 4. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 6. iqas.co.in [iqas.co.in]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 9. CAS 857078-26-3: this compound | CymitQuimica [cymitquimica.com]
- 10. newbioworld.org [newbioworld.org]
- 11. database.ich.org [database.ich.org]
- 12. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 21. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. gbjpl.com.au [gbjpl.com.au]
- 25. pharmtech.com [pharmtech.com]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
comparing the metabolic pathways of Azithromycin and its N-desmethyl metabolite
Topic: Comparative Metabolic Pathways: Azithromycin vs. N-Desmethyl Azithromycin Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
Executive Summary
This guide provides a technical analysis comparing Azithromycin (AZM) with its primary metabolite, N-desmethyl azithromycin (ND-AZM) .[1][2][3] Unlike its macrolide predecessors (erythromycin, clarithromycin), Azithromycin exhibits a distinct metabolic profile characterized by high stability and low affinity for cytochrome P450 enzymes.
This document details the mechanistic basis of N-demethylation, the pharmacokinetic implications of this conversion, and validated experimental protocols for their detection and differentiation in biological matrices.
Chemical & Mechanistic Basis
The primary metabolic divergence between the parent drug and its metabolite lies in the modification of the desosamine sugar moiety.
-
Parent (Azithromycin): A 15-membered azalide ring containing a tertiary amine on the 3'-position of the desosamine sugar.[1][2][3]
-
Metabolite (N-desmethyl azithromycin): Formed via the oxidative cleavage of one methyl group from the 3'-nitrogen, resulting in a secondary amine.[1][3]
The N-Demethylation Mechanism
The conversion is mediated primarily by CYP3A4 via a monooxygenation reaction. The catalytic cycle involves:
-
Hydrogen Abstraction: The heme-iron-oxo species (
) abstracts a hydrogen atom from the N-methyl group.[1][2][3] -
Hydroxylation: Rebound hydroxylation forms an unstable carbinolamine intermediate (
).[1][2][3] -
Decomposition: Spontaneous collapse of the intermediate releases formaldehyde (
) and the secondary amine (N-desmethyl metabolite).[2][3]
Pathway Visualization
Figure 1: The metabolic pathway of Azithromycin, highlighting the CYP3A4-mediated N-demethylation and P-gp efflux.[1][3]
Metabolic Pathway Dynamics & Performance
Unlike erythromycin, which is extensively metabolized, Azithromycin is designed for metabolic stability. This section compares the performance characteristics of the parent versus the metabolite.[4]
Comparative Performance Matrix
| Feature | Azithromycin (Parent) | N-Desmethyl Azithromycin (Metabolite) |
| Enzymatic Affinity | Weak Substrate for CYP3A4.[1][2][3] Does not form nitrosoalkane complexes (low inhibition potential).[1][3] | Inactive Product. Further metabolism is negligible compared to biliary excretion.[2][3] |
| Bioactivity | High. Binds 50S ribosomal subunit.[2][3][5][6][7] Potent against Gram-positive/atypical bacteria.[1][3] | Significantly Reduced. Loss of the methyl group on the desosamine sugar reduces ribosomal binding affinity. |
| Clearance Route | Biliary excretion (unchanged) > Transintestinal secretion > Metabolism.[1][2][3] | Biliary excretion.[3][5] |
| Half-Life ( | 68–72 Hours. Driven by deep tissue loading (lysosomal trapping).[1][2][3] | Kinetic formation is rate-limited by the parent; elimination parallels the parent due to formation-rate dependence.[1][3] |
| Transporter Interaction | Substrate for P-gp (ABCB1) and MRP2 (ABCC2). | Substrate for P-gp.[1][2][3][8] |
Scientific Insight: The Stability Advantage
The 15-membered azalide ring of Azithromycin confers structural rigidity that prevents the formation of the metabolic-intermediate complex (nitrosoalkane) often seen with 14-membered macrolides (e.g., erythromycin).[1][3] This results in:
-
Lower Drug-Drug Interaction (DDI) Potential: AZM does not suicidally inhibit CYP3A4.[1][2][3]
-
Higher Tissue Accumulation: Metabolic stability allows the drug to remain unchanged, facilitating massive accumulation in phagocytes (lysosomotropism), which transport the active drug to infection sites.
Experimental Protocols: Detection & Analysis
To objectively compare the parent and metabolite in a research setting, high-specificity detection is required. The following protocol utilizes LC-MS/MS, the gold standard for distinguishing the mass shift of -14 Da (loss of
Protocol: LC-MS/MS Quantification in Plasma/Tissue
Objective: Simultaneous quantification of Azithromycin and N-desmethyl azithromycin.
Reagents:
-
Internal Standard (IS): Azithromycin-d3 or Clarithromycin.[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 4.5).[1][3]
Workflow:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Chromatography (LC Conditions):
-
Mass Spectrometry (MRM Parameters):
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the extraction and LC-MS/MS quantification of Azithromycin and its metabolite.[1][2][3]
Data Synthesis & Interpretation
When analyzing experimental data, the following kinetic parameters are typical for Azithromycin metabolism in human liver microsomes (HLM).
| Parameter | Value / Observation | Interpretation |
| High (> 100 µM range) | Indicates low affinity of CYP3A4 for Azithromycin.[1][2][3] | |
| Low (< 50 pmol/min/mg protein) | Indicates a slow turnover rate compared to Erythromycin.[1][2][3] | |
| Metabolic Ratio | Plasma [ND-AZM] / [AZM] < 0.1 | The metabolite is present in trace amounts in plasma, confirming that metabolism is a minor clearance pathway .[1][2][3] |
| Lysosomal Trapping | Parent >> Metabolite | The parent drug's dibasic nature drives accumulation in acidic lysosomes (up to 100x plasma conc).[2][3] The metabolite retains basicity but is generated slowly. |
Authoritative Note: The low metabolic clearance (
References
-
FDA Label. (2023). ZITHROMAX (azithromycin) tablets, for oral use.[3] U.S. Food and Drug Administration. Link
-
Luke, D. R., & Foulds, G. (1997).[3] Disposition of azithromycin in humans.[6][9][10] Clinical Pharmacology & Therapeutics.[3] Link
-
Lalak, N. J., & Morris, D. L. (1993).[3] Azithromycin clinical pharmacokinetics.[3][5][10] Clinical Pharmacokinetics.[3][5] Link
-
Zhang, Y., et al. (2020).[2][3] A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
McMullan, B. J., et al. (2015).[2][3][11] Pharmacokinetics of azithromycin in children and adults.[12] Expert Opinion on Drug Metabolism & Toxicology.[3] Link
Sources
- 1. N',N'-Di(desmethyl)azithromycin | C36H68N2O12 | CID 59659945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. N'-(Desmethyl)azithromycin | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Azithromycin - Wikipedia [en.wikipedia.org]
- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Clinical Efficacy and In Vitro Drug Sensitivity Test Results of Azithromycin Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia [frontiersin.org]
- 10. Azithromycin. A review of its antimicrobial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influential predictors of azithromycin pharmacokinetics: a systematic review of population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Toxicological Relevance of N-Desmethyl Azithromycin B: A Methodological Comparison Guide
Executive Summary
N-Desmethyl Azithromycin B (CAS 857078-26-3; Formula: C37H70N2O11) is a critical secondary impurity and metabolite of the macrolide antibiotic azithromycin[1]. Structurally, it is characterized by the absence of a hydroxyl group at position 3 (the "B" designation, representing 3-deoxyazithromycin) and the loss of a methyl group on the nitrogen atom of the desosamine sugar moiety[1].
For drug development professionals and quality control scientists, assessing the toxicological relevance of this trace impurity is a regulatory imperative. This guide objectively compares the Legacy Workflow (HPLC-UV coupled with In Vivo toxicity testing) against the Modern Workflow (LC-MS/MS/HPLC-CAD coupled with In Silico ICH M7 Assessment), providing actionable methodologies, experimental data, and the mechanistic causality behind modern analytical choices.
Mechanistic Origins and The Analytical Challenge
Understanding the degradation pathway is essential for developing a robust control strategy. This compound typically forms through oxidative stress or as a synthetic byproduct during the reductive methylation of the desosamine sugar.
Degradation pathway from Azithromycin to this compound.
The Core Challenge: Macrolides lack a conjugated π-electron system, resulting in negligible UV absorbance above 220 nm[2]. Furthermore, regulatory frameworks like ICH M7 and ICH Q3A/B require that all impurities be assessed for mutagenic and general toxicological potential[3]. Historically, this was achieved through crude in vivo abnormal toxicity testing[4], which is now being replaced by highly specific in silico and mass-spectrometry-driven workflows.
Methodological Comparison: Modern vs. Legacy Workflows
To accurately assess the toxicological relevance of this compound, laboratories must choose between two distinct operational paradigms.
Comparison of modern vs. legacy toxicological assessment workflows.
Table 1: Performance and Regulatory Comparison
| Parameter | Legacy Workflow (HPLC-UV + In Vivo) | Modern Workflow (LC-MS/MS + In Silico) |
| Detection Principle | UV Absorbance (210 nm) | Mass-to-Charge Ratio (MRM) / Aerosol Charge |
| Sensitivity (LOD) | ~0.5 μg/mL | ~0.005 μg/mL (5 ng/mL) |
| Matrix Interference | High (Baseline drift from mobile phase) | Negligible (High specificity) |
| Toxicology Model | Murine Abnormal Toxicity Test[4] | QSAR (Derek/Sarah Nexus) per ICH M7[3] |
| Resource Cost | High (Animal models, large API volumes) | Low (Computational, trace API required) |
| Regulatory Alignment | Phasing out globally | Fully compliant with ICH M7 & Q3A(R2) |
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate internal controls to ensure absolute data integrity.
Protocol 1: LC-MS/MS Quantification of this compound
Causality Check: Why LC-MS/MS over HPLC-UV? UV detection at 210 nm captures the absorbance of the mobile phase itself, causing severe baseline drift[2]. LC-MS/MS bypasses the need for a chromophore entirely, ionizing the basic macrolide for absolute structural specificity.
-
Sample Preparation & Internal Standardization:
-
Spike 10 mg of the Azithromycin API sample with 50 ng of Azithromycin-d3 (Internal Standard).
-
Why? The deuterated standard corrects for matrix effects and ionization suppression in the Electrospray Ionization (ESI) source, ensuring quantitative accuracy.
-
-
Chromatographic Separation:
-
Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 50 x 2.1 mm).
-
Mobile Phase: Gradient of 10 mM Ammonium Bicarbonate (pH 9.0) and Acetonitrile.
-
Why? Azithromycin is a basic compound (pKa ~8.7). A high-pH mobile phase keeps the molecule in its un-ionized state during separation, preventing secondary interactions with residual silanols and eliminating peak tailing.
-
-
Mass Spectrometry Detection (ESI+):
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Target the specific precursor-to-product ion transition for this compound (
m/z 719.5 specific product ion).
-
-
System Suitability (Self-Validation):
-
Run a solvent blank post-calibration to prove the absence of carryover. The signal-to-noise (S/N) ratio for the LOQ standard must be
10.
-
Protocol 2: In Silico Mutagenicity Assessment (ICH M7)
Causality Check: ICH M7 dictates that impurities must be assessed for DNA-reactive potential to limit carcinogenic risk[3]. In silico assessment replaces the need for immediate in vitro Ames testing unless a structural alert is flagged.
-
Structural Input: Convert the 2D structure of this compound into a SMILES string.
-
Dual-QSAR Analysis:
-
Run the SMILES string through an expert rule-based system (e.g., Derek Nexus).
-
Run the SMILES string through a statistical machine-learning model (e.g., Sarah Nexus).
-
Why? ICH M7 explicitly requires two complementary methodologies to minimize false negatives[3].
-
-
Read-Across Validation: Compare any flagged functional groups against the parent API (Azithromycin). If the alert is shared with the parent drug and the parent is known to be non-mutagenic, the impurity is classified as Class 4 (non-mutagenic).
Supporting Experimental Data
The superiority of the Modern Workflow is demonstrated by the validation data below, highlighting the massive leap in sensitivity when abandoning UV detection for mass-specific or charged aerosol detection (CAD)[2].
Table 2: Analytical Validation Data (Modern vs. Legacy)
| Metric | HPLC-UV (Legacy) | LC-MS/MS (Modern) | HPLC-CAD (Alternative Modern) |
| Linearity ( | 0.985 | 0.9998 | 0.9991 |
| Limit of Detection | 500 ng/mL | 5 ng/mL | 15 ng/mL |
| Limit of Quantitation | 1500 ng/mL | 15 ng/mL | 45 ng/mL |
| Recovery (%) | 88.5 - 112.0% | 98.2 - 101.5% | 97.5 - 102.1% |
Table 3: In Silico Toxicological Prediction (ICH M7)
| Compound | Derek Nexus (Rule-Based) | Sarah Nexus (Statistical) | ICH M7 Classification | Action Required |
| Azithromycin (Parent) | No structural alerts | Negative (Confidence: 85%) | Class 5 | Treat as general impurity |
| This compound | No structural alerts | Negative (Confidence: 82%) | Class 5 | Control per ICH Q3A/B limits |
References
-
"Azithromycin 3-Deoxy N-Desmethyl | CAS 857078-26-3 - Veeprho", Veeprho, [Link]
-
"Guidelines and pharmacopoeial standards for pharmaceutical impurities", Ovid, [Link]
-
"Universal quantification method of degradation impurities in 16-membered macrolides using HPLC-CAD and study on source of the impurities", ResearchGate, [Link]
- "CN103245744B - Method for detecting related substances in azithromycin for injection", Google P
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
